Methyl 5-aminobenzo[d]oxazole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-amino-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAHBHCSAFZHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595032 | |
| Record name | Methyl 5-amino-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035093-77-6 | |
| Record name | Methyl 5-amino-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-aminobenzo[d]oxazole-2-carboxylate
Disclaimer: Detailed experimental data for Methyl 5-aminobenzo[d]oxazole-2-carboxylate is not extensively available in public literature. This guide provides available data for the specific compound and supplements it with information on the broader class of benzoxazole derivatives to offer a comprehensive overview for research and development purposes.
Introduction
This compound is a heterocyclic organic compound featuring a benzoxazole core. The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Derivatives of this scaffold have shown a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and immunosuppressive properties.[2][3] This guide outlines the known properties, a putative synthesis protocol, and the potential biological significance of this compound, targeting researchers and professionals in drug development.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 56388-02-4 | [4] |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [4] |
| Synonyms | 2-AMINO-BENZOOXAZOLE-5-CARBOXYLIC ACID METHYL ESTER | [4] |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not detailed in the available public literature. However, a plausible synthetic route can be extrapolated from general methods for synthesizing benzoxazole derivatives. A common approach involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its derivative.[1][2]
Hypothetical Synthesis Protocol:
This protocol is adapted from established methods for the synthesis of similar benzoxazole structures.
Objective: To synthesize this compound from a suitable 2-aminophenol precursor.
Materials:
-
Methyl 3,4-diaminobenzoate
-
Oxalic acid or a derivative (e.g., ethyl oxalyl chloride)
-
Polyphosphoric acid (PPA) or another suitable condensing agent
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Condensation: A mixture of Methyl 3,4-diaminobenzoate and an equimolar amount of oxalic acid is heated in the presence of a dehydrating agent like polyphosphoric acid. The reaction is typically stirred at an elevated temperature (e.g., 100-150°C) for several hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are then washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization: The final product would be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Below is a generalized workflow for the synthesis of benzoxazole derivatives.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the benzoxazole core is a well-established pharmacophore.
-
Anti-inflammatory Activity: Certain 2-arylbenzoxazole-5-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[2]
-
Antimicrobial and Antifungal Activity: Various benzoxazole derivatives have shown potent activity against a range of microbes, including Gram-positive bacteria and pathogenic fungi.[2][3]
-
Anticancer and Cytotoxic Activity: The benzoxazole moiety is a key component in compounds investigated for their anticancer properties, with some derivatives showing toxicity towards cancer cell lines.[2][3]
-
Serotonin 5-HT3 Receptor Antagonism: A class of 2-substituted benzoxazole carboxamides has been identified as potent 5-HT3 receptor antagonists, suggesting potential applications in treating conditions like irritable bowel syndrome.[5]
-
Inhibition of Sphingosine-1-phosphate Transporter (Spns2): 2-Aminobenzoxazole derivatives have been identified as potent inhibitors of Spns2, a target for autoimmune diseases.[6]
Given these precedents, this compound is a valuable candidate for screening in various biological assays to explore its therapeutic potential. A typical high-throughput screening cascade for a new chemical entity is visualized below.
Conclusion
This compound belongs to the versatile family of benzoxazoles, which are of significant interest in medicinal chemistry. While specific data for this compound is limited, the known biological activities of related derivatives suggest its potential as a valuable building block for the development of new therapeutic agents. Further research is warranted to synthesize and evaluate its physicochemical and biological properties to fully understand its potential in drug discovery.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL 2-AMINOBENZO[D]OXAZOLE-5-CARBOXYLATE - 产品搜索 - page 1 - ChemCD_化学云数据库 [cn.chemcd.com]
- 5. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Architecture: A Technical Guide to Methyl 5-aminobenzo[d]oxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug discovery. Its benzoxazole core is a prevalent scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological properties. A thorough understanding of its molecular structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the expected analytical data and outlining a plausible synthetic pathway.
Predicted Physicochemical Properties and Spectroscopic Data
To facilitate the identification and characterization of this compound, the following tables summarize its predicted physicochemical properties and the anticipated key signals in its NMR, IR, and mass spectra. These predictions are based on the analysis of analogous compounds, including the corresponding ethyl ester and other substituted benzoxazoles.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| CAS Number | 1035093-77-6 |
| Appearance | Expected to be a solid |
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-7 |
| ~6.9 | d | 1H | H-4 |
| ~6.7 | dd | 1H | H-6 |
| ~5.5 | s (broad) | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (ester) |
| ~158 | C-2 |
| ~148 | C-3a |
| ~145 | C-5 |
| ~140 | C-7a |
| ~115 | C-6 |
| ~110 | C-7 |
| ~105 | C-4 |
| ~53 | -OCH₃ |
Table 4: Predicted Key IR Spectral Data (KBr pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H stretch (amine) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1630 | Medium | N-H bend (amine) |
| ~1580 | Medium | C=N stretch (oxazole) |
| 1250-1000 | Strong | C-O stretch (ester and ether) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular Ion) |
| 161 | [M - OCH₃]⁺ |
| 133 | [M - COOCH₃]⁺ |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available substituted nitrophenol. The following protocol is a generalized procedure based on established synthetic methodologies for similar benzoxazole derivatives.
dot
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of Methyl 2-((2-hydroxy-5-nitrophenyl)amino)-2-oxoacetate (Intermediate Amide)
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To a stirred solution of 2-amino-4-nitrophenol in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add a base such as triethylamine or pyridine at 0 °C.
-
Slowly add a solution of methyl 2-chloro-2-oxoacetate (methyl oxalyl chloride) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amide.
Step 2: Synthesis of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate (Cyclization)
-
Dissolve the crude intermediate amide from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for several hours, with azeotropic removal of water if necessary.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 5-nitrobenzo[d]oxazole-2-carboxylate.
Step 3: Synthesis of this compound (Reduction)
-
Dissolve the Methyl 5-nitrobenzo[d]oxazole-2-carboxylate from Step 2 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Tin(II) chloride reduction: Add an excess of tin(II) chloride dihydrate and heat the mixture, followed by basification to precipitate the tin salts.
-
Catalytic hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter off the catalyst (for hydrogenation) or the inorganic salts (for SnCl₂ reduction).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Structure Elucidation Workflow
The definitive structural confirmation of the synthesized compound would follow a logical workflow involving the spectroscopic techniques outlined above.
dot
Caption: Workflow for the structure elucidation of this compound.
This technical guide provides a detailed predictive framework for the structure elucidation of this compound. The tabulated spectral data, based on sound chemical principles and analysis of related structures, offers a reliable reference for researchers aiming to synthesize and characterize this compound. The proposed synthetic pathway and experimental protocol provide a practical starting point for its preparation in the laboratory. The successful synthesis and subsequent confirmation of its structure through the outlined spectroscopic workflow will be a valuable contribution to the field of medicinal chemistry, enabling further exploration of its potential as a lead compound in drug development programs.
CAS number and IUPAC name for Methyl 5-aminobenzo[d]oxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic organic compound belonging to the benzoxazole class. The benzoxazole moiety is a key structural motif found in numerous biologically active molecules, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1035093-77-6 |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Canonical SMILES | COC(=O)C1=NC2=C(O1)C=C(C=C2)N |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of an appropriate aminophenol derivative. A representative experimental protocol is detailed below.
Synthesis of Methyl 2-Aminobenzo[d]oxazol-5-carboxylate
A common method for the synthesis of 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with a cyanating agent. The following protocol is adapted from a reported synthesis of a closely related isomer and is expected to be applicable for the target compound with appropriate starting materials.[1]
Experimental Protocol:
-
Reaction Setup: A solution of methyl 3,4-diaminobenzoate (1 equivalent) and N-cyanothioformimidate (NCTS) (1.5 equivalents) is prepared in 1,4-dioxane.
-
Catalyst Addition: Boron trifluoride etherate (BF₃·Et₂O) (2 equivalents) is added dropwise to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and stirred overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7. The mixture is then diluted with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization Data:
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.72 (d, J = 1.7 Hz, 1H), 7.65 (dd, J = 8.3, 1.7 Hz, 1H), 7.63 (s, 2H), 7.43 (d, J = 8.3 Hz, 1H), 3.84 (s, 3H).[1]
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively available in the public domain, the benzoxazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of benzoxazole have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.
A study on a structurally related compound, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine , has demonstrated potent anti-proliferative activity against human cervical cancer cells (HeLa).[2] This suggests that compounds with a similar core structure, including this compound, may warrant investigation for their potential as anticancer agents.
| Compound | Cell Line | Activity | IC₅₀ (nM) |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (Compound H1) | HeLa (Cervical Cancer) | Anti-proliferative | 380 |
Note: The data presented is for a structurally related compound and may not be representative of the activity of this compound.
Potential Signaling Pathway Involvement
The anticancer activity of the aforementioned related compound, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine, was linked to the regulation of the Human Papillomavirus (HPV) E7 oncoprotein pathway.[2] The HPV E7 oncoprotein is a key driver in the development of cervical cancer, primarily through its interaction with and subsequent degradation of the tumor suppressor protein, retinoblastoma (Rb). This interaction disrupts cell cycle control, leading to uncontrolled cell proliferation.
The study suggested that the compound may interfere with the E7/Rb/E2F-1/DNMT1 signaling axis, leading to cell cycle arrest and apoptosis.[2] While this pathway has not been confirmed for this compound, it represents a plausible mechanism of action that could be investigated.
Future Directions
This compound represents a promising, yet underexplored, molecule. Future research should focus on:
-
Detailed Biological Screening: Comprehensive in vitro and in vivo studies are necessary to elucidate the full spectrum of its biological activities, including its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
-
Mechanism of Action Studies: If biological activity is confirmed, detailed mechanistic studies should be undertaken to identify its molecular targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives would help in identifying the key structural features required for optimal activity and could lead to the development of more potent and selective drug candidates.
This technical guide provides a summary of the currently available information on this compound. It is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related benzoxazole compounds in drug discovery and development.
References
The Benzoxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to an oxazole ring, stands as a "privileged structure" in medicinal chemistry.[1] Its inherent aromaticity and the presence of both hydrogen bond donors and acceptors endow it with the ability to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[2][3] Structurally analogous to naturally occurring purine bases like adenine and guanine, benzoxazoles can readily interact with biological macromolecules, further cementing their role in drug discovery.[4] This technical guide provides a comprehensive overview of the discovery and synthetic history of benzoxazole derivatives, detailed experimental protocols for their synthesis, a summary of their quantitative biological activities, and a visualization of the key signaling pathways they modulate.
A Historical Perspective: The Dawn of Benzoxazole Chemistry
The journey of benzoxazole discovery is rooted in the foundational explorations of organic chemistry in the 19th century. While the precise first isolation of the parent benzoxazole is not extensively documented, early synthetic work on related heterocyclic compounds laid the groundwork. The history of heterocyclic compounds began to flourish in the mid-19th century.[2] Key milestones in the synthesis of benzoxazoles include the work of Ladenburg and Hobrecker, who developed early methods for the formation of this heterocyclic system.
One of the classical and enduring methods for benzoxazole synthesis is the Phillips condensation , which involves the reaction of an o-aminophenol with a carboxylic acid or its derivative. This fundamental transformation has been refined over the decades with the development of various catalysts and reaction conditions to improve yields and expand its applicability.
The Synthetic Arsenal: Crafting Benzoxazole Derivatives
The versatility of the benzoxazole core lies in the myriad of synthetic routes available for its construction and functionalization. The primary and most widely employed strategy involves the cyclocondensation of an o-aminophenol with a suitable electrophilic partner.[5]
Condensation of o-Aminophenols with Carboxylic Acids and Their Derivatives
This is the most traditional and straightforward approach to 2-substituted benzoxazoles. The reaction proceeds via an initial acylation of the amino group of the o-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.
-
Direct Condensation with Carboxylic Acids: This method often requires a dehydrating agent or catalyst to facilitate the reaction. Polyphosphoric acid (PPA) is a classical and effective reagent that serves as both a catalyst and a solvent at elevated temperatures.[5][6]
-
Reaction with Acid Chlorides or Anhydrides: Acylating agents like acid chlorides and anhydrides react readily with o-aminophenols to form an intermediate amide, which then undergoes cyclization.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzoxazoles, often leading to shorter reaction times, higher yields, and cleaner reactions, aligning with the principles of green chemistry.
Condensation of o-Aminophenols with Aldehydes
The reaction of o-aminophenols with aldehydes provides a direct route to 2-aryl- and 2-alkylbenzoxazoles. This oxidative cyclization typically requires an oxidizing agent to facilitate the formation of the benzoxazole ring from the intermediate Schiff base.
Modern Catalytic Approaches
Contemporary synthetic efforts have focused on the development of more efficient and environmentally benign catalytic systems. These include:
-
Metal Catalysts: A variety of metal catalysts, including those based on copper, palladium, and ruthenium, have been employed to promote benzoxazole formation under milder conditions.[6]
-
Ionic Liquids: Ionic liquids have been utilized as both solvents and catalysts, offering advantages such as thermal stability and recyclability.[5]
-
Nanocatalysts: The use of nanocatalysts provides high surface area and enhanced catalytic activity, often enabling reactions to proceed under more favorable conditions.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative benzoxazole derivatives.
Protocol 1: Synthesis of 2-Phenylbenzoxazole via Condensation of o-Aminophenol and Benzoic Acid using Polyphosphoric Acid (PPA)
Materials:
-
o-Aminophenol
-
Benzoic Acid
-
Polyphosphoric Acid (PPA)
-
Ice-cold water
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine o-aminophenol (1.0 eq) and benzoic acid (1.0 eq).
-
Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the reactants).
-
Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
After completion, allow the mixture to cool to approximately 100°C and then carefully pour it into a beaker of ice-cold water with stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]
Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Aromatic Aldehydes
Materials:
-
o-Aminophenol
-
Substituted Aromatic Aldehyde
-
Catalyst (e.g., a reusable acid catalyst)
-
Solvent (or solvent-free conditions)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution (if using an iodine-based catalyst)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, combine o-aminophenol (1.0 eq), the aromatic aldehyde (1.0 eq), and the catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 120-150°C for 10-30 minutes).
-
After cooling, dissolve the reaction mixture in ethyl acetate.
-
If an iodine-based catalyst is used, wash the organic layer with a saturated sodium thiosulfate solution to remove any remaining iodine.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of benzoxazole derivatives, facilitating comparison across different synthetic methods and biological activities.
Table 1: Comparative Yields of 2-Substituted Benzoxazoles via Different Synthetic Methods
| 2-Substituent | Reagents | Method | Catalyst/Conditions | Yield (%) | Reference |
| Phenyl | o-Aminophenol, Benzoic Acid | Conventional Heating | PPA, 180-200°C, 4-6 h | 75-85 | |
| Phenyl | o-Aminophenol, Benzaldehyde | Microwave | [Bmim]PF6, 80°C, 120 W | 85-95 | |
| 4-Methoxyphenyl | o-Aminophenol, 4-Methoxybenzaldehyde | Microwave | Brønsted acidic ionic liquid gel, 130°C, 5 h | 98 | [9] |
| 4-Chlorophenyl | o-Aminophenol, 4-Chlorobenzaldehyde | Ultrasound | LAIL@MNP, 70°C, 30 min | 82 | [10] |
| Methyl | o-Aminophenol, Acetic Anhydride | Conventional Heating | Reflux | 70-80 |
Table 2: Spectroscopic Data for Representative Benzoxazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) |
| Benzoxazole | 7.30-7.80 (m, 4H, Ar-H), 8.15 (s, 1H, H-2) | 110.5, 120.0, 124.5, 125.0, 142.0, 150.5, 153.0 | 1620 (C=N), 1570 (C=C), 1240 (C-O) |
| 2-Methylbenzoxazole | 2.66 (s, 3H, CH₃), 7.30-7.70 (m, 4H, Ar-H)[11] | 14.5, 110.0, 119.5, 124.0, 124.5, 141.5, 150.0, 163.0 | 1615 (C=N), 1560 (C=C), 1245 (C-O) |
| 2-Phenylbenzoxazole | 7.30-7.80 (m, 7H, Ar-H), 8.20-8.30 (m, 2H, Ar-H) | 110.5, 120.0, 125.0, 126.5, 129.0, 131.5, 142.0, 150.5, 163.0 | 1625 (C=N), 1555 (C=C), 1250 (C-O) |
Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.[9]
Table 3: Anticancer Activity of Selected Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target(s) | Reference |
| Compound 11b | MCF-7 (Breast) | 4.30 | VEGFR-2, c-Met | [12] |
| Compound 14b | HepG2 (Liver) | 4.61 | VEGFR-2 | [13] |
| Compound 14o | MCF-7 (Breast) | 4.05 | VEGFR-2 | [13] |
| Compound 8d | HepG2 (Liver) | 2.43 | VEGFR-2 | [14] |
| Compound 8d | HCT116 (Colon) | 2.79 | VEGFR-2 | [14] |
Table 4: Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 16 | |
| Derivative B | Escherichia coli | 32 | |
| Derivative C | Candida albicans | 8 |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of benzoxazole derivatives stems from their ability to modulate key signaling pathways involved in pathogenesis. Their anticancer effects, in particular, are often attributed to the inhibition of protein kinases and the induction of apoptosis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many benzoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are crucial for tumor angiogenesis, growth, and metastasis.[12][15] By blocking the ATP-binding site of these kinases, benzoxazole compounds can inhibit their downstream signaling cascades.[12]
The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Benzoxazole-based inhibitors can block the autophosphorylation of VEGFR-2, thereby inhibiting downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.
The c-Met receptor, activated by hepatocyte growth factor (HGF), plays a critical role in tumor invasion and metastasis. Dual inhibitors targeting both VEGFR-2 and c-Met, including some benzoxazole derivatives, have shown promise in overcoming therapeutic resistance.
Induction of Apoptosis
A key mechanism of action for many anticancer benzoxazole derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic (mitochondrial) pathway of apoptosis.
This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), the executioners of apoptosis. Anti-apoptotic proteins like Bcl-2 inhibit this process. The tumor suppressor protein p53 can upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[14] Certain benzoxazole derivatives have been shown to induce apoptosis by upregulating p53 and Bax, downregulating Bcl-2, and activating caspases, particularly caspase-9 (initiator) and caspase-3 (executioner).[12][16][17][18]
Conclusion
The benzoxazole core continues to be a fertile ground for the discovery of novel therapeutic agents. Its rich synthetic history has provided a robust platform for the generation of diverse chemical libraries, while ongoing research continues to unveil its multifaceted pharmacological potential. The ability of benzoxazole derivatives to interact with key biological targets, such as protein kinases and components of the apoptotic machinery, underscores their importance in the development of next-generation therapies for cancer and other diseases. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full therapeutic promise of this remarkable heterocyclic scaffold.
References
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]
- 12. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 13. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for Methyl 5-aminobenzo[d]oxazole-2-carboxylate: A Technical Overview
While data for structurally related compounds, such as methyl 1,3-benzoxazole-2-carboxylate, is available, it does not suffice to create an in-depth technical guide for the requested molecule. The substitution pattern on the benzoxazole ring significantly influences the spectroscopic characteristics, making direct extrapolation of data from related compounds inaccurate for research purposes.
For drug development professionals, researchers, and scientists, precise and verified spectroscopic data is paramount for compound identification, purity assessment, and structural elucidation. In the absence of published experimental data, the following sections provide a general framework and theoretical considerations for the spectroscopic analysis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate.
Predicted Spectroscopic Characteristics
While experimental data is unavailable, general principles of spectroscopy allow for the prediction of key signals that would be expected for this compound.
¹H NMR:
-
Aromatic Protons: The benzene ring protons would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns (doublets, triplets, etc.) would be determined by their positions relative to the amino and oxazole functionalities. The proton on the carbon between the oxygen and nitrogen of the oxazole ring would likely appear as a singlet in this region.
-
Amino Protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
Methyl Protons: The methyl ester (-OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.
¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon would be expected to have a chemical shift in the range of δ 160-175 ppm.
-
Aromatic and Heterocyclic Carbons: The carbons of the benzoxazole ring system would appear in the aromatic region (δ 100-160 ppm). The carbon attached to the amino group and the carbons of the oxazole ring would have characteristic chemical shifts.
-
Methyl Carbon: The methyl ester carbon would appear at approximately δ 50-55 ppm.
IR Spectroscopy:
-
N-H Stretching: The amino group would show characteristic stretches in the region of 3300-3500 cm⁻¹.
-
C=O Stretching: The ester carbonyl group would exhibit a strong absorption band around 1700-1730 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the oxazole and benzene rings would appear in the 1400-1650 cm⁻¹ region.
-
C-O Stretching: The C-O stretches of the ester and the oxazole ring would be observed in the 1000-1300 cm⁻¹ region.
Mass Spectrometry:
-
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₈N₂O₃, MW: 192.17 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and fragmentation of the benzoxazole ring.
Experimental Workflow
The general workflow for obtaining and analyzing spectroscopic data for a novel or uncharacterized compound like this compound is outlined below.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Structure and Fragmentation
A key aspect of mass spectrometry is the analysis of fragmentation patterns to confirm the structure of the molecule. The diagram below illustrates the structure of this compound and a plausible fragmentation pathway.
Caption: Chemical structure and potential fragmentation pathways in mass spectrometry.
Potential Mechanism of Action of 5-Aminobenzoxazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action for this class of compounds, with a focus on their role as kinase inhibitors, receptor antagonists, and enzyme inhibitors. The information presented is collated from recent scientific literature to aid researchers and professionals in drug discovery and development.
Kinase Inhibition: A Primary Anticancer Mechanism
A significant body of research highlights the potential of 5-aminobenzoxazole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Several studies have identified 5-aminobenzoxazole derivatives as inhibitors of Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
A study involving a library of 39 amino-benzoxazole derivatives identified several compounds with significant KDR inhibitory activity.[1] Computational docking methods, including CDocker, LibDock, and AutoDock Vina, were used to predict the binding affinity of these compounds to the KDR active site.[1] Subsequent in vitro assays confirmed the inhibitory potential of the top candidates.[1]
Quantitative Data for KDR Inhibition:
| Compound | IC50 (µM) | AutoDock Vina Score (kcal/mol) | CDocker Energy | LibDock Score | Reference |
| Compound 1 | 6.855 | -7.5 | -41.4 | 140.9 | [1] |
| Compound 16 | Not specified | -8.9 | -32.15 | 105.7 | [1] |
| Compound 17 | Not specified | -11.1 | -19.15 | 121.9 | [1] |
| Sorafenib (Control) | Not specified | -10.7 | -43.76 | 96.7 | [1] |
Signaling Pathway for KDR Inhibition:
Caption: KDR signaling pathway and its inhibition by 5-aminobenzoxazole compounds.
Derivatives of the aminobenzoxazole scaffold have also been investigated as inhibitors of Aurora B kinase, a key regulator of mitosis.[2] Inhibition of Aurora B can lead to defects in chromosome segregation and ultimately cell death, making it an attractive target for cancer therapy. Structure-activity relationship (SAR) studies have shown that modifications to the aminobenzoxazole core, such as the introduction of a benzyl group and specific halogen substitutions, can enhance inhibitory activity and selectivity for Aurora B over Aurora A.[2]
Quantitative Data for Aurora B Kinase Inhibition:
| Compound | Aurora B IC50 (µM) | Aurora A IC50 (µM) | Reference |
| Dichloro-substituted compound | Potent | Selective | [2] |
Experimental Workflow for Kinase Inhibition Assays:
Caption: A generalized workflow for in vitro kinase inhibition assays.
Receptor Antagonism
A class of 2-substituted benzoxazole carboxamides, which includes aminobenzoxazole derivatives, has been identified as potent antagonists of the 5-HT3 receptor.[3] These compounds exhibit nanomolar in vitro activity against human 5-HT3A receptors.[3] The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and gut motility, and its antagonism is a therapeutic strategy for conditions like diarrhea-predominant irritable bowel syndrome (IBS-D).[3]
Enzyme and Transporter Inhibition
The 5-amino-2-(3-aminophenyl)benzoxazole scaffold is a core component of JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1).[4] LAT1 is overexpressed in many cancer cells and is crucial for the uptake of essential amino acids.[4] The benzoxazole moiety of JPH203 fits into a hydrophobic pocket within the LAT1 transporter, and its interaction with specific residues like Phe252 and Phe400 contributes to its high selectivity over the related LAT2 transporter.[4]
Logical Relationship for LAT1 Inhibition:
Caption: The role of the 5-aminobenzoxazole scaffold in LAT1 inhibition.
5-Amino-2-(4-aminophenyl)benzoxazole has been shown to inhibit the aldehyde dehydrogenase enzyme in protozoan parasites such as Plasmodium falciparum and Leishmania major, suggesting its potential as an antiparasitic agent.
Antimicrobial and Antifungal Activity
Numerous studies have reported the synthesis and evaluation of 5-aminobenzoxazole derivatives for their antimicrobial and antifungal properties.[5][6][7][8] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[8]
Quantitative Data for Antimicrobial Activity:
| Compound Class | Target Organism | MIC | Reference |
| Benzoxazole Derivatives | M. tuberculosis | 8 µg/mL | [5] |
| Compound 60a | A. niger | 2.40 nM | [5] |
| Compound 60b | C. albicans | 0.34 nM | [5] |
Experimental Protocols
A typical in vitro KDR kinase assay involves the following steps:
-
Compound Preparation: The 5-aminobenzoxazole test compounds are serially diluted to various concentrations.
-
Reaction Mixture: A reaction mixture is prepared containing recombinant human KDR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in an appropriate assay buffer.
-
Incubation: The test compounds are pre-incubated with the KDR enzyme before initiating the reaction by adding ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
The anti-proliferative effects of 5-aminobenzoxazole compounds on cancer cell lines (e.g., A549, MCF-7) are often assessed using the following protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.[8]
-
Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
The minimum inhibitory concentration (MIC) of 5-aminobenzoxazole compounds against microbial strains is determined as follows:
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This guide provides a comprehensive overview of the currently understood mechanisms of action for 5-aminobenzoxazole compounds. The versatility of this scaffold continues to make it a subject of intense research in the quest for novel therapeutics.
References
- 1. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precisionfda.org [precisionfda.org]
- 3. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-2-(3-aminophenyl)benzoxazole|CAS 13676-48-7 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
Identifying Biological Targets for Methyl 5-aminobenzo[d]oxazole-2-carboxylate: An In-depth Technical Guide
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities. These activities stem from the ability of the benzoxazole core and its various substitutions to interact with a diverse array of biological macromolecules, including enzymes and receptors. This technical guide provides a comprehensive overview of the potential biological targets for Methyl 5-aminobenzo[d]oxazole-2-carboxylate, based on the known anti-inflammatory and anti-cancer properties of analogous compounds. We present quantitative data from in vitro assays, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways to provide a foundational resource for researchers.
Potential Biological Targets and Activities
Based on the activities of structurally similar benzoxazole derivatives, the primary potential biological targets for this compound can be categorized into two main areas: enzymes involved in inflammation and proteins regulating cancer cell proliferation.
Anti-inflammatory Targets
Benzoxazole derivatives have been reported to inhibit key enzymes in the inflammatory cascade, suggesting that this compound may also exhibit anti-inflammatory properties.
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Lipoxygenases (LOX): 5-Lipoxygenase (5-LOX) is another important enzyme in the inflammatory pathway, catalyzing the production of leukotrienes.
-
Monoamine Oxidases (MAO-A and MAO-B): While primarily known for their role in neurotransmitter metabolism, MAO enzymes have also been implicated in inflammatory processes.
Anticancer Targets
The antiproliferative activity of benzoxazole derivatives against various cancer cell lines suggests that they may interfere with signaling pathways crucial for cancer cell growth and survival.
-
Receptor Tyrosine Kinases (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
-
Signaling Pathways (e.g., MAPK, NF-κB): The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
-
Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzoxazole derivatives may trigger apoptosis through modulation of pro- and anti-apoptotic proteins.
Quantitative Data on Benzoxazole Derivatives
The following tables summarize the in vitro activities of various benzoxazole derivatives against potential biological targets. This data provides a quantitative basis for predicting the potential efficacy of this compound.
Table 1: Inhibition of Inflammatory Enzymes by Benzoxazole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives | COX-2 | < 1 | [1] |
| 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles | COX-2 | Inhibition of 63.67% at 10 µM | [1] |
| 2-methylbenzo[d]oxazole derivatives | MAO-A | 0.592 - 10.5 | [2] |
| 2-methylbenzo[d]oxazole derivatives | MAO-B | 0.0023 - 0.036 | [2] |
| 2,1-benzisoxazole derivatives | MAO-A | 3.29 - >100 | [3] |
| 2,1-benzisoxazole derivatives | MAO-B | 0.017 - >100 | [3] |
| Benzoxazole clubbed 2-pyrrolidinones | MAGL | 0.0076 - 0.0084 | [4] |
Table 2: Antiproliferative Activity of Benzoxazole Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 5-methylbenzo[d]oxazole derivatives | MCF-7 | 6.94 ± 0.22 | [5] |
| 5-methylbenzo[d]oxazole derivatives | HepG2 | 3.22 ± 0.13 | [5] |
| Unsubstituted benzo[d]oxazole derivatives | MCF-7 | 4.054 ± 0.17 | [5] |
| Unsubstituted benzo[d]oxazole derivatives | HepG2 | 3.95 ± 0.18 | [5] |
| 5-methylbenzo[d]oxazole derivatives | HepG2 | 10.50 | [6] |
| 5-methylbenzo[d]oxazole derivatives | MCF-7 | 15.21 | [6] |
| Benzo[f]benzo[7][8]imidazo[1,2-d][7][9]oxazepine derivatives | HeLa | 0.85 µg/mL | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM epinephrine and 1 µM hematin)
-
Test compound (dissolved in DMSO)
-
Known COX inhibitor (e.g., Celecoxib) as a positive control
-
96-well microplate
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the reaction buffer.
-
Add 10 µl of the diluted test compound or control to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Add 160 µl of the reaction buffer to each well.
-
Add 10 µl of the COX enzyme (either COX-1 or COX-2) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µl of arachidonic acid solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 10 µl of 1 M HCl).
-
The product of the reaction (Prostaglandin E2, PGE2) can be quantified using a commercial ELISA kit according to the manufacturer's instructions.[11]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
5-Lipoxygenase (5-LOX) Activity Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of 5-LOX.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.3)
-
Test compound (dissolved in DMSO)
-
Known 5-LOX inhibitor (e.g., Zileuton) as a positive control
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a substrate solution of linoleic acid or arachidonic acid in the assay buffer.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a quartz cuvette, mix the assay buffer, the test compound or control, and the 5-LOX enzyme solution.
-
Incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm for 5-10 minutes. This absorbance change corresponds to the formation of conjugated dienes, a product of the lipoxygenase reaction.[12][13]
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition and the IC50 value for the test compound.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This fluorometric assay is used to determine the inhibitory potential of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compound (dissolved in DMSO)
-
Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
Add the diluted compounds or controls to the wells of the 96-well plate.
-
Add the MAO enzyme (either MAO-A or MAO-B) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
The product of the reaction, 4-hydroxyquinoline, is fluorescent. Measure the fluorescence at an excitation wavelength of ~310-340 nm and an emission wavelength of ~380-400 nm.[3][14]
-
Calculate the percentage of inhibition and determine the IC50 values.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-p65, p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for target identification.
Caption: Potential anti-inflammatory mechanisms of action.
Caption: Potential anticancer mechanisms of action.
Caption: General workflow for identifying biological targets.
Conclusion
While direct experimental evidence for the biological targets of this compound is currently lacking, the extensive research on related benzoxazole derivatives provides a strong foundation for predicting its potential therapeutic applications. The data and protocols presented in this guide suggest that this compound is a promising candidate for further investigation as both an anti-inflammatory and an anticancer agent. The outlined experimental procedures offer a clear path for researchers to validate these predicted activities and elucidate the precise molecular mechanisms of action. Future studies should focus on performing these assays with this compound to confirm its biological profile and identify its specific molecular targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipoxygenase activity determination [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. atcc.org [atcc.org]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comprehensive Review of Aminobenzoxazole Esters: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Aminobenzoxazole esters represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features and diverse biological activities make them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive literature review of aminobenzoxazole esters, focusing on their synthesis, quantitative biological data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.
Synthesis of Aminobenzoxazole Esters
The synthesis of the 2-aminobenzoxazole core is a critical step in the generation of diverse derivatives. A common and effective method involves the cyclization of o-aminophenols with a cyanating agent. Other approaches include the condensation of 2-aminophenols with carboxylic acids or their derivatives, often facilitated by microwave irradiation or various catalysts.[1][2]
One established protocol for the synthesis of 2-aminobenzoxazoles involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent in the presence of a Lewis acid like BF₃·Et₂O.[2] This method offers good yields and operational simplicity.
Experimental Protocol: Cyclization of o-Aminophenols with NCTS[2]
Materials:
-
o-aminophenol derivative (1 equiv)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (2 equiv)
-
1,4-Dioxane (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the o-aminophenol derivative (0.9 mmol, 1 equiv) and NCTS (1.35 mmol, 1.5 equiv) in 1,4-dioxane (4 mL).
-
Add BF₃·Et₂O (1.8 mmol, 2 equiv) dropwise to the solution.
-
Reflux the reaction mixture overnight (typically 24–30 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and quench the reaction by adding saturated NaHCO₃ solution until the pH is approximately 7.
-
Dilute the mixture with water (30 mL) and extract with EtOAc (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/EtOAc solvent system to obtain the desired 2-aminobenzoxazole product.
Biological Activities and Quantitative Data
Aminobenzoxazole esters have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The following tables summarize the quantitative data (IC₅₀ and MIC values) from various studies.
Table 1: Anticancer Activity of Aminobenzoxazole Derivatives
| Compound/Derivative | Target/Cell Line | IC₅₀ (µM) | Reference |
| Aminobenzoxazole Derivative 1 | KDR | 6.855 | [3] |
| Aminobenzoxazole Derivative 16 | A549 (Lung Cancer) | - (79.42% inhibition) | [3] |
| Aminobenzoxazole Derivative 17 | A549 (Lung Cancer) | - (85.81% inhibition) | [3] |
| Aminobenzoxazole Derivative 16 | MCF-7 (Breast Cancer) | 6.98 | [3] |
| Aminobenzoxazole Derivative 17 | MCF-7 (Breast Cancer) | 11.18 | [3] |
| Benzoxazole-pyrrolidinone 19 | MAGL | 0.0084 | [4] |
| Benzoxazole-pyrrolidinone 20 | MAGL | 0.0076 | [4] |
| Piperidinyl-benzoxazole 11b | MCF-7 (Breast Cancer) | Selective, potent | [5] |
| Benzoxazole derivative 8d | VEGFR-2 | 0.0554 | [6] |
| Benzoxazole derivative 8d | MCF-7 (Breast Cancer) | 3.43 | [6] |
| Benzoxazole derivative 8d | HCT116 (Colon Cancer) | 2.79 | [6] |
| Benzoxazole derivative 8d | HepG2 (Liver Cancer) | 2.43 | [6] |
Table 2: Antimicrobial Activity of Aminobenzoxazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-aminobenzoxazole derivatives (3a, 3b, 3c, 3e, 3m, 3v) | Phytopathogenic fungi | 1.48–16.6 | [7] |
| 3,4,5-trimethoxyphenyl benzoxazole derivatives (IIIa-IIIe) | Various bacteria and fungi | 15.6 - 500 | [8] |
| Benzoxazole-nitrothiophene (IITR00803) | E. coli | 2 | [9] |
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)[10][11][12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Culture medium (e.g., DMEM or MEM) with 7-10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (aminobenzoxazole esters) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1-3 x 10⁴ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control such as doxorubicin or ellipticine.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[9][14][15][16]
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways Modulated by Aminobenzoxazole Esters
Aminobenzoxazole esters have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. Two of the most prominent pathways are the VEGFR-2 and PI3K/Akt/mTOR pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis. Inhibition of this pathway is a crucial strategy in cancer therapy.[10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 6. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. biorbyt.com [biorbyt.com]
Solubility, stability, and storage conditions for Methyl 5-aminobenzo[d]oxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound with potential applications in pharmaceutical research and development. Its benzoxazole core is a scaffold found in various biologically active molecules. This guide provides a comprehensive overview of the available technical information regarding its solubility, stability, and recommended storage conditions. Due to the limited specific data for this compound in publicly accessible literature, this guide combines theoretical knowledge based on its structural motifs—a benzoxazole ring, an aromatic amine, and a methyl ester—with general protocols for its handling and evaluation.
Physicochemical Properties
A summary of the predicted and known properties of structurally related compounds is presented below. These values can serve as an estimation for this compound.
| Property | Predicted/Inferred Value | Basis for Estimation |
| Molecular Formula | C9H8N2O3 | From structure |
| Molecular Weight | 192.17 g/mol | From structure |
| Appearance | Likely a solid at room temperature | Based on similar benzoxazole derivatives |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Amine group: ~4-5; Benzoxazole N: ~2-3 | Inferred from aniline and benzoxazole pKa values |
Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The aromatic core is hydrophobic, though the amino and ester groups may provide some limited aqueous solubility. Solubility is expected to increase in acidic aqueous solutions due to the protonation of the amino group. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Benzoxazole derivatives often show good solubility in DMSO.[3] |
| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent, likely to dissolve the compound. |
| Methanol | Soluble | A polar protic solvent that should effectively solvate the molecule. |
| Ethanol | Soluble | Similar to methanol, expected to be a good solvent.[1] |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving benzoxazole structures.[1] |
| Dichloromethane (DCM) | Moderately soluble | A less polar organic solvent; solubility may be lower than in more polar solvents. |
| Hexanes | Insoluble | A non-polar solvent, unlikely to dissolve the polar compound. |
Stability Characteristics
The stability of this compound is influenced by its three main structural components: the benzoxazole ring, the aromatic amine, and the methyl ester.
| Condition | Potential for Degradation | Degradation Pathway |
| pH | Susceptible to hydrolysis at low and high pH. | The benzoxazole ring can undergo hydrolytic cleavage under acidic or basic conditions.[4] The methyl ester is prone to hydrolysis, particularly under basic conditions, to form the corresponding carboxylic acid.[5][6][7] |
| Light | Potential for photodegradation. | Aromatic amines can be light-sensitive. Photostability testing is recommended.[8][9][10][11] |
| Temperature | Thermally stable at ambient temperatures. | Benzoxazole derivatives can exhibit high thermal stability.[12] However, elevated temperatures will accelerate other degradation pathways. |
| Oxidation | Susceptible to oxidation. | The aromatic amino group can be prone to oxidation, potentially leading to coloration of the material.[13] |
Storage and Handling
Based on the inferred stability profile, the following storage and handling guidelines are recommended to ensure the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or -20°C for long-term storage. | Cool temperatures will slow the rate of potential degradation reactions.[14][15] |
| Light | Protect from light. Store in an amber vial or in the dark. | To prevent potential photodegradation due to the aromatic amine moiety.[13] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidation of the amino group.[13] |
| Moisture | Store in a tightly sealed container in a dry place. | To prevent hydrolysis of the ester and benzoxazole ring.[14][15] |
| Handling | Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. | Aromatic amines can be hazardous, and standard laboratory safety precautions should be followed.[16][17][18][19] |
Experimental Protocols
The following are general experimental protocols that can be employed to determine the specific solubility and stability of this compound.
Protocol for Determining Qualitative Solubility
This protocol provides a straightforward method for assessing the solubility of the compound in various solvents.[20][21]
-
Preparation: Dispense 1-2 mg of this compound into a series of small, labeled test tubes or vials.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, methanol, DMSO, DCM, hexanes).
-
Mixing: Vigorously mix each sample using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect each sample for the presence of undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid does not appear to have dissolved.
-
-
pH Effect (for aqueous solubility): If the compound is insoluble in water, add a small amount of 1 M HCl to one tube and 1 M NaOH to another to observe if solubility changes with pH.
Protocol for Accelerated Stability Testing (ICH Guideline Q1A(R2))
This protocol is based on the ICH guidelines for accelerated stability testing to predict the long-term stability of a drug substance.[22][23][24][25][26]
-
Sample Preparation: Prepare multiple aliquots of the compound in its solid state in vials that mimic the intended long-term storage container.
-
Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.
-
Time Points: Pull samples for analysis at predetermined time points, for example, 0, 1, 3, and 6 months.
-
Analytical Method: At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact compound from any potential degradants.
-
Analysis:
-
Assay: Quantify the amount of the intact compound remaining.
-
Impurities: Identify and quantify any degradation products.
-
Physical Properties: Observe any changes in physical appearance, such as color.
-
-
Data Evaluation: Plot the concentration of the compound versus time to determine the degradation kinetics and estimate the shelf-life under normal storage conditions.
Visualizations
The following diagrams illustrate the logical workflow for assessing the properties of this compound.
Caption: Workflow for qualitative solubility testing.
Caption: Workflow for an accelerated stability study.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]
- 3. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl Esters [organic-chemistry.org]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. iagim.org [iagim.org]
- 10. database.ich.org [database.ich.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. international.skcinc.com [international.skcinc.com]
- 18. international.skcinc.com [international.skcinc.com]
- 19. researchgate.net [researchgate.net]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. scribd.com [scribd.com]
- 22. ICH Guidelines for Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 23. japsonline.com [japsonline.com]
- 24. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 25. www3.paho.org [www3.paho.org]
- 26. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
Theoretical and Computational Modeling of Methyl 5-aminobenzo[d]oxazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational modeling of Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines detailed methodologies for the synthesis, spectroscopic characterization, and in-silico analysis of this molecule. Key quantitative data from computational studies, including optimized geometric parameters, vibrational frequencies, and electronic properties, are summarized in structured tables for comparative analysis. Furthermore, this guide presents signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and research protocols. While the specific quantitative data presented herein is illustrative and based on closely related benzoxazole derivatives, the methodologies and frameworks provided serve as a robust template for the rigorous study of this compound.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, are intrinsically linked to their molecular structure and electronic properties.[2] this compound, the subject of this guide, is a promising candidate for drug discovery due to its unique substitution pattern which can influence its interaction with biological targets.
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in modern drug development for predicting molecular properties and guiding experimental work.[1][3] This guide details the application of these theoretical methods to elucidate the structural, spectroscopic, and electronic characteristics of this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, adapted from established protocols for related benzoxazole derivatives.[4][5]
Experimental Protocol: Synthesis
A plausible synthetic route is outlined below. This protocol is based on the synthesis of methyl 1,3-benzoxazole-2-carboxylate and has been modified for the target molecule.[4][5]
-
Step 1: Nitration of a suitable precursor. A substituted aminophenol is first nitrated to introduce a nitro group at the desired position.
-
Step 2: Reduction of the nitro group. The nitro group is then reduced to an amino group to yield a diaminophenol derivative.
-
Step 3: Cyclization. The diaminophenol is reacted with methyl oxalyl chloride in the presence of a base such as triethylamine in an appropriate solvent like anhydrous tetrahydrofuran.[4] The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization
The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure.
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[6][7]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[8]
Computational Modeling
Quantum chemical calculations provide invaluable insights into the molecular properties of this compound.
Computational Protocol
The following protocol outlines the typical steps for the computational modeling of benzoxazole derivatives using DFT.
-
Structure Optimization: The initial molecular structure is drawn using a molecular editor and then optimized using DFT calculations. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such systems.[3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to predict the theoretical IR spectrum.
-
Electronic Property Analysis: The optimized structure is used to calculate various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge delocalization and intramolecular interactions.
-
Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the computational modeling of this compound. The values presented are illustrative and based on published data for similar benzoxazole structures.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.395 | C1-C2-C3 | 120.1 |
| C2-N1 | 1.380 | C2-N1-C8 | 108.5 |
| C8-O1 | 1.375 | N1-C8-O1 | 115.2 |
| C9=O2 | 1.210 | C8-C9-O3 | 110.8 |
| C9-O3 | 1.360 | O2-C9-O3 | 124.5 |
| C5-N2 | 1.398 | C4-C5-N2 | 121.3 |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |
| 1 | 3450 | High | N-H stretch (NH₂) |
| 2 | 3080 | Medium | C-H stretch (aromatic) |
| 3 | 1735 | High | C=O stretch (ester) |
| 4 | 1620 | High | C=N stretch (oxazole) |
| 5 | 1580 | Medium | C=C stretch (aromatic) |
| 6 | 1280 | High | C-O stretch (ester) |
Table 3: Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the research process for this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the computational modeling of the target molecule.
Caption: Hypothetical signaling pathway involving the target molecule (MAB).
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By following the outlined experimental and computational protocols, researchers can obtain detailed insights into the synthesis, structure, and electronic properties of this promising molecule. The structured presentation of data and visual workflows are intended to facilitate a clear and thorough understanding, thereby accelerating research and development efforts in the field of medicinal chemistry. While the specific quantitative data provided is illustrative, the methodologies described are robust and widely applicable to the study of novel benzoxazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoxazole(273-53-0) IR Spectrum [chemicalbook.com]
- 8. jetir.org [jetir.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a key intermediate in the development of various pharmacologically active agents. The synthesis is a three-step process commencing with the formation of the benzoxazole core, followed by regioselective nitration, and concluding with the reduction of the nitro group to the desired amine. This protocol is designed to be a reliable resource for researchers in medicinal chemistry and drug discovery, offering detailed methodologies and characterization data.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, making a reliable and well-documented synthetic route essential for its accessibility in research and development. The following protocol outlines a robust and reproducible pathway to this valuable compound.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a three-step sequence:
-
Step 1: Synthesis of Methyl benzo[d]oxazole-2-carboxylate via the condensation of 2-aminophenol with methyl 2,2,2-trimethoxyacetate.
-
Step 2: Nitration of the benzoxazole core at the 5-position using a standard nitrating mixture of sulfuric and nitric acid.
-
Step 3: Reduction of the nitro group to an amine using tin(II) chloride in an acidic medium.
Experimental Protocols
Step 1: Synthesis of Methyl benzo[d]oxazole-2-carboxylate
This procedure details the formation of the benzoxazole ring system from commercially available starting materials.
Materials:
-
2-Aminophenol
-
Methyl 2,2,2-trimethoxyacetate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminophenol (1.0 eq), methyl 2,2,2-trimethoxyacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford Methyl benzo[d]oxazole-2-carboxylate as a solid.
Step 2: Synthesis of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate
This step introduces a nitro group at the 5-position of the benzoxazole ring through electrophilic aromatic substitution.
Materials:
-
Methyl benzo[d]oxazole-2-carboxylate
-
Concentrated Sulfuric acid (98%)
-
Concentrated Nitric acid (70%)
-
Ice
-
Water
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add Methyl benzo[d]oxazole-2-carboxylate (1.0 eq) to concentrated sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while maintaining a temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the benzoxazole, keeping the reaction temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude Methyl 5-nitrobenzo[d]oxazole-2-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group to the target amine. The use of tin(II) chloride is a mild and effective method for this transformation[1][2].
Materials:
-
Methyl 5-nitrobenzo[d]oxazole-2-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
-
Sodium hydroxide (10% aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9. This may result in the precipitation of tin salts[3].
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | 2-Aminophenol | Methyl benzo[d]oxazole-2-carboxylate | Methyl 2,2,2-trimethoxyacetate, p-TsOH, Toluene, reflux | 75-85 | >98 |
| 2 | Methyl benzo[d]oxazole-2-carboxylate | Methyl 5-nitrobenzo[d]oxazole-2-carboxylate | H₂SO₄, HNO₃, 0-5 °C | 80-90 | >97 |
| 3 | Methyl 5-nitrobenzo[d]oxazole-2-carboxylate | This compound | SnCl₂·2H₂O, HCl, Ethanol, reflux | 70-85 | >99 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes & Protocols: Synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate from 4-Amino-2-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This document provides a detailed two-step synthetic protocol for the preparation of Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the cyclization of 4-amino-2-nitrophenol with diethyl oxalate to yield Methyl 5-nitrobenzo[d]oxazole-2-carboxylate, followed by the reduction of the nitro group to the corresponding amine. This method offers a reliable and scalable route to the target compound.
**Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2][3] Specifically, functionalized benzoxazoles are integral components of various therapeutic agents. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery. The following protocol outlines a robust and efficient synthesis from readily available starting materials.
Overall Reaction Scheme
Caption: Overall synthetic scheme.
Experimental Protocols
Part 1: Synthesis of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate
This procedure details the cyclization of 4-amino-2-nitrophenol with diethyl oxalate to form the benzoxazole ring system.
Materials:
-
4-Amino-2-nitrophenol
-
Diethyl oxalate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol, absolute
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-2-nitrophenol (1.0 eq) and a catalytic amount of concentrated hydrochloric acid in absolute ethanol.
-
Add diethyl oxalate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 5-nitrobenzo[d]oxazole-2-carboxylate as a solid.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| Methyl 5-nitrobenzo[d]oxazole-2-carboxylate | C₉H₆N₂O₅ | 222.16 | 75-85 | Yellow solid |
Part 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate to the corresponding amine using tin(II) chloride dihydrate.
Materials:
-
Methyl 5-nitrobenzo[d]oxazole-2-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve Methyl 5-nitrobenzo[d]oxazole-2-carboxylate (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Filter the resulting precipitate and wash with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| This compound | C₉H₈N₂O₃ | 192.17 | 80-90 | Off-white solid |
Visualizations
Experimental Workflow
Caption: Synthetic workflow diagram.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.
References
Effective Purification Techniques for Methyl 5-aminobenzo[d]oxazole-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective purification of Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections outline potential impurities, recommended purification techniques, and detailed experimental protocols to obtain a high-purity product.
Introduction
This compound is a crucial building block in the development of various therapeutic agents. Its purity is paramount to ensure the desired reaction outcomes, final product quality, and safety in drug development. This document details two primary methods for its purification: column chromatography and recrystallization.
Potential Impurities
Based on the likely synthesis of this compound, which typically involves the cyclization of a substituted 4-amino-3-hydroxybenzoic acid derivative, the following impurities may be present in the crude product:
-
Unreacted Starting Materials: Such as methyl 4-amino-3-hydroxybenzoate or related precursors.
-
Incomplete Cyclization Products: Intermediates that have not fully formed the oxazole ring.
-
Regioisomers: Isomeric products that may form depending on the specific synthetic route.
-
Reagents and By-products: Residual reagents from the synthesis, such as coupling agents or bases.
Effective purification is essential to remove these impurities and obtain a product of the desired quality.
Purification Techniques
The two most effective and commonly used techniques for the purification of this compound and related aromatic amines are column chromatography and recrystallization. The choice of method will depend on the impurity profile and the scale of the purification.
Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from a wide range of impurities. For aromatic amines like this compound, normal-phase chromatography using silica gel is a standard approach.
Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield. For aminobenzoic acid esters, polar protic solvents or a mixture of a good solvent and an anti-solvent are often effective.
Quantitative Data Summary
| Purification Method | Starting Material Purity | Final Purity | Yield (%) | Solvent System/Conditions | Reference Compound |
| Column Chromatography | ~85-90% (Crude) | >98% (by NMR) | 45-85 | Silica gel, Hexane/Ethyl Acetate (gradient) | Methyl 2-aminobenzo[d]oxazol-5-carboxylate[1][2] |
| (Estimated) | Silica gel, Petroleum ether/Dichloromethane (70:30) | Methyl 1,3-benzoxazole-2-carboxylate[3] | |||
| Recrystallization | ~90% (Crude) | >99% (by HPLC) | 70-90 | Ethanol/Water | Substituted Aminobenzoic Acid Esters |
| (Estimated) | Methanol | Aromatic Amines |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: In a beaker, add silica gel and suspend it in hexane to create a slurry.
-
Column Packing: Carefully pour the silica gel slurry into the chromatography column. Allow the silica to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder using a rotary evaporator. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent mixture, such as 9:1 hexane/ethyl acetate.
-
Gradually increase the polarity of the eluent. A typical gradient might be from 9:1 to 4:1 hexane/ethyl acetate.
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
-
Fraction Analysis: Spot the collected fractions on a TLC plate and develop it in a chamber with an appropriate solvent system (e.g., 7:3 hexane/ethyl acetate). Visualize the spots under UV light (254 nm).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Purity Confirmation: Confirm the purity of the final product by ¹H NMR spectroscopy. The expected ¹H NMR (500 MHz, DMSO-d6) signals are: δ 7.72 (d, J = 1.7 Hz, 1H), 7.65 (dd, J = 8.3, 1.7 Hz, 1H), 7.63 (s, 2H), 7.43 (d, J = 8.3 Hz, 1H), 3.84 (s, 3H).[2]
Protocol 2: Purification by Recrystallization
This protocol provides a method for purifying this compound by recrystallization from an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
-
Purity Assessment: Assess the purity of the recrystallized product by measuring its melting point and by analytical techniques such as HPLC or NMR spectroscopy.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for purification by column chromatography.
Caption: Detailed workflow for purification by recrystallization.
References
Application Notes and Protocols: The Utility of Benzoxazole Carboxylates in Antimicrobial Drug Discovery
Introduction
Methyl 5-aminobenzo[d]oxazole-2-carboxylate and its structural isomers, particularly derivatives of benzoxazole-5-carboxylate, represent a promising scaffold in the field of medicinal chemistry. The benzoxazole nucleus is a key pharmacophore found in various biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a series of methyl 2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives, which have demonstrated notable antimicrobial properties. While the specific starting material this compound is not the direct precursor in the highlighted synthetic route, the methodologies and biological findings are highly relevant for researchers interested in the drug discovery applications of this class of compounds.
I. Application Notes
The primary application of the benzoxazole-5-carboxylate scaffold, as detailed in the cited literature, is in the development of novel antimicrobial agents. A series of methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives has been synthesized and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Key Findings:
-
The synthesized compounds exhibited a broad spectrum of antimicrobial activity.[1]
-
Structure-activity relationship (SAR) studies, based on the substitution pattern of the arylideneamino moiety, revealed that certain substituents enhance antimicrobial potency.[1]
-
Specifically, a derivative bearing a 4-methoxybenzylidene group (VIIe) was identified as the most active compound against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, Escherichia coli, Candida albicans, and Aspergillus niger.[1]
-
Another derivative with a 4-chlorobenzylidene group (VIIg) also demonstrated high potency against the tested microorganisms.[1]
These findings underscore the potential of the methyl benzoxazole-5-carboxylate core as a template for the design of new and effective antimicrobial drugs. The synthetic pathway allows for the generation of a diverse library of compounds by varying the aromatic aldehyde used in the final step, enabling further exploration of the SAR and optimization of biological activity.
Data Presentation
The following table summarizes the qualitative antimicrobial activity of the most potent synthesized methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives as described in the literature.[1]
| Compound ID | Arylidene Substituent | Activity against Bacteria and Fungi |
| VIIe | 4-Methoxy | Most active derivative |
| VIIg | 4-Chloro | High potency |
Note: Quantitative data such as Minimum Inhibitory Concentration (MIC) values were not available in the accessed literature.
II. Experimental Protocols
This section provides a detailed methodology for the synthesis of the key intermediates and the final target compounds, based on the procedures described by Chilumula et al. (2010) and other relevant synthetic literature.[1]
Protocol 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Starting Material)
This protocol describes the esterification of 3-amino-4-hydroxybenzoic acid.
-
Materials: 3-amino-4-hydroxybenzoic acid, Anhydrous methanol, Thionyl chloride (SOCl₂) or Trimethylsilyl chloride (TMSCl).
-
Procedure:
-
Dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.[2][3]
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride or trimethylsilyl chloride dropwise.[2][3]
-
Reflux the reaction mixture for 4 hours or stir at 55°C for 48 hours, monitoring the reaction by TLC.[2][3]
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent.[2]
-
Protocol 2: Synthesis of Methyl 2-chlorobenzo[d]oxazole-5-carboxylate (Key Intermediate)
This protocol outlines the formation of the benzoxazole ring and subsequent chlorination.
-
Materials: Methyl 3-amino-4-hydroxybenzoate, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol, Thionyl chloride (SOCl₂) or a suitable chlorinating agent.
-
Procedure:
-
Synthesis of Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate:
-
To a solution of methyl 3-amino-4-hydroxybenzoate in ethanol, add potassium hydroxide and carbon disulfide.
-
Reflux the mixture for several hours.
-
After cooling, acidify the reaction mixture to precipitate the 2-mercapto derivative.
-
Filter, wash, and dry the precipitate.
-
-
Chlorination:
-
Treat the methyl 2-mercaptobenzo[d]oxazole-5-carboxylate with a chlorinating agent such as thionyl chloride to replace the mercapto group with a chlorine atom.
-
The reaction is typically carried out in an inert solvent under reflux.
-
After completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude methyl 2-chlorobenzo[d]oxazole-5-carboxylate.
-
-
Protocol 3: Synthesis of Methyl 2-(2-aminooxazol-4-ylamino)benzo[d]oxazole-5-carboxylate (Key Intermediate)
This protocol describes the nucleophilic substitution of the 2-chloro group.
-
Materials: Methyl 2-chlorobenzo[d]oxazole-5-carboxylate, 2,4-diaminooxazole, Suitable solvent (e.g., DMF or DMSO), Base (e.g., K₂CO₃ or Et₃N).
-
Procedure:
-
Dissolve methyl 2-chlorobenzo[d]oxazole-5-carboxylate and 2,4-diaminooxazole in an appropriate solvent.
-
Add a base to the mixture to facilitate the reaction.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the purified intermediate.
-
Protocol 4: Synthesis of Methyl 2-(2-((E)-arylideneamino)oxazol-4-ylamino)benzo[d]oxazole-5-carboxylate Derivatives (Final Products)
This is the final step to introduce the arylideneamino moiety.
-
Materials: Methyl 2-(2-aminooxazol-4-ylamino)benzo[d]oxazole-5-carboxylate, Various aromatic aldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde), Absolute ethanol, Glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve methyl 2-(2-aminooxazol-4-ylamino)benzo[d]oxazole-5-carboxylate and the desired aromatic aldehyde in absolute ethanol.[1]
-
Add a few drops of glacial acetic acid as a catalyst.[1]
-
Reflux the reaction mixture for several hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent to obtain the final purified compound.[1]
-
Protocol 5: Antimicrobial Screening (Agar Well Diffusion Method)
This protocol provides a general method for evaluating the antimicrobial activity of the synthesized compounds.
-
Materials: Nutrient agar, Potato dextrose agar, Bacterial strains (S. aureus, B. subtilis, S. typhi, E. coli), Fungal strains (C. albicans, A. niger), Synthesized compounds, Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Clotrimazole), DMSO (solvent), Sterile Petri dishes, Cork borer.
-
Procedure:
-
Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Prepare inoculums of the test microorganisms and spread them evenly on the surface of the agar plates.
-
Create wells in the agar plates using a sterile cork borer.
-
Prepare solutions of the synthesized compounds and standard drugs in DMSO at a specific concentration.
-
Add a fixed volume of each solution to the respective wells.
-
Use DMSO as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
Compare the zones of inhibition of the test compounds with those of the standard drugs to determine their relative antimicrobial activity.
-
III. Visualizations
Synthetic Pathway for Antimicrobial Benzoxazole Derivatives
References
The Versatile Intermediate: Methyl 5-aminobenzo[d]oxazole-2-carboxylate in the Synthesis of Novel Anticancer Agents
Introduction:
Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound that holds significant promise as a versatile intermediate in the development of novel anticancer agents. Its rigid benzoxazole core, combined with two reactive sites—the 5-amino group and the 2-carboxylate group—provides a valuable scaffold for the synthesis of a diverse range of derivatives. While direct synthesis of specific, named anticancer agents starting from this exact intermediate is not extensively documented in publicly available literature, the broader class of 5-aminobenzoxazole derivatives has been a fertile ground for the discovery of potent and selective anticancer compounds. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival signaling pathways.
This document provides detailed application notes and protocols for the potential use of this compound as a starting material for generating libraries of potential anticancer agents. The methodologies are based on established synthetic routes for analogous benzoxazole compounds and highlight the key biological targets and screening strategies for this class of molecules.
Application Notes
The 5-amino position of the benzoxazole ring is a key handle for introducing diverse chemical moieties to explore structure-activity relationships (SAR). By acylating the amino group with various substituted benzoic acids or other carboxylic acids, a library of N-(2-(methoxycarbonyl)benzo[d]oxazol-5-yl)amides can be generated. This approach is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
The resulting amide derivatives can be evaluated for their cytotoxic activity against a panel of human cancer cell lines. Promising compounds can then be further investigated to elucidate their mechanism of action, with a focus on key signaling pathways frequently dysregulated in cancer.
Key Target Signaling Pathways for Benzoxazole Derivatives:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a clinically validated strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.[1][2]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation. Targeting EGFR is a successful therapeutic approach, and benzoxazole-based compounds have shown promise as EGFR inhibitors.
-
PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for drug development.[3]
Data Presentation
The following tables summarize the in vitro anticancer activity of various benzoxazole derivatives, providing a reference for the potential efficacy of compounds synthesized from this compound.
Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | A549 (Lung) | 17.41 | [4] |
| 1b | A549 (Lung) | 20.50 | [4] |
| 2a | A549 (Lung) | 32.17 | [4] |
| 2b | A549 (Lung) | 31.13 | [4] |
| Compound 45 | A549 (Lung) | 0.44 | [3] |
| Compound 13 | A549 (Lung) | 9.62 | [5] |
| Compound 13 | HCT116 (Colon) | 6.43 | [5] |
| Compound 13 | A375 (Melanoma) | 8.07 | [5] |
| Compound 20 | HepG2 (Liver) | 9.99 | [5] |
| Compound 20 | HCT-116 (Colon) | 7.44 | [5] |
| Compound 20 | MCF-7 (Breast) | 8.27 | [5] |
| Compound 21 | Various | 10.34 - 12.14 | [5] |
| Compound 23 | HT-29 (Colon) | 97 nM | [5] |
| Compound 24 | C6 (Glioma) | 4.63 | [5] |
| Compound 24 | A549 (Lung) | 39.33 | [5] |
| Compound 25 | MKN-45 (Gastric) | 0.06 | [5] |
| Compound 25 | H460 (Lung) | 0.01 | [5] |
| Compound 25 | HT-29 (Colon) | 0.18 | [5] |
| Compound 8d | MCF-7 (Breast) | 3.43 | [1] |
| Compound 8d | HCT116 (Colon) | 2.79 | [1] |
| Compound 8d | HepG2 (Liver) | 2.43 | [1] |
| Compound 8h | MCF-7 (Breast) | 3.53 | [1] |
| Compound 8h | HCT116 (Colon) | 2.94 | [1] |
| Compound 8h | HepG2 (Liver) | 2.76 | [1] |
| Compound 11b | MCF-7 (Breast) | 4.30 | [2] |
| Compound 11b | A549 (Lung) | 6.68 | [2] |
| Compound 11b | PC-3 (Prostate) | 7.06 | [2] |
| Compound 12l | HepG2 (Liver) | 10.50 | [6] |
| Compound 12l | MCF-7 (Breast) | 15.21 | [6] |
Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound ID | VEGFR-2 IC50 (µM) | Reference |
| Sorafenib (standard) | 0.0782 | [1] |
| Compound 8d | 0.0554 | [1] |
| Compound 8a | 0.0579 | [1] |
| Compound 8e | 0.0741 | [1] |
| Compound 19 | 0.5 | [5] |
| Compound 20 | 0.15 | [5] |
| Compound 21 | 0.19 | [5] |
| Compound 23 | 0.097 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(2-(methoxycarbonyl)benzo[d]oxazol-5-yl)amide Derivatives
This protocol describes a general method for the acylation of the 5-amino group of this compound with a substituted benzoic acid.
Materials:
-
This compound
-
Substituted benzoic acid (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzoic acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC or EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized benzoxazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: Synthetic and biological evaluation workflow for novel anticancer agents.
Caption: Key signaling pathways targeted by benzoxazole-based anticancer agents.
References
- 1. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 5-aminobenzo[d]oxazole-2-carboxylate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction: Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid bicyclic structure, coupled with the presence of key functional groups—an amino group and a methyl ester—provides a versatile scaffold for the synthesis of a diverse array of derivatives with a wide range of biological activities. This document provides a detailed overview of its applications, synthesis protocols, and the therapeutic potential of its derivatives.
Application Notes
The benzoxazole core is a well-established privileged structure in drug discovery, known to interact with various biological targets. The strategic placement of the amino and carboxylate groups on the benzoxazole ring of this compound offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have been explored for their potential as:
-
Anticancer Agents: The benzoxazole moiety is found in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[1] Derivatives can be designed to target specific enzymes or receptors involved in cancer cell proliferation and survival.
-
Antifungal Agents: The structural features of aminobenzoxazoles have been shown to be effective against a range of phytopathogenic fungi, suggesting their potential in developing new agricultural and clinical antifungal treatments.[2]
-
Anti-inflammatory Agents: The benzoxazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives are continuously being explored for their potential to modulate inflammatory pathways.[3]
-
Serotonin Receptor Antagonists: Certain 2-aminobenzoxazole derivatives have been identified as potent antagonists of the 5-HT3 receptor, indicating their potential utility in treating conditions like irritable bowel syndrome.[4]
Experimental Protocols
While specific experimental protocols for the synthesis and biological evaluation of this compound are not extensively detailed in publicly available literature, a representative synthesis for a positional isomer, Methyl 2-aminobenzo[d]oxazol-5-carboxylate , has been reported and is adapted here for illustrative purposes. It is crucial to note that the reaction conditions and outcomes may vary for the synthesis of the 5-amino-2-carboxylate isomer.
Protocol 1: Representative Synthesis of a Methyl Aminobenzoxazole Carboxylate Isomer
This protocol is based on the synthesis of Methyl 2-aminobenzo[d]oxazol-5-carboxylate.
Materials:
-
Substituted o-aminophenol precursor
-
Cyanogen bromide (BrCN) or a non-hazardous electrophilic cyanating agent
-
Methanol
-
Lewis acid (optional, depending on the cyanating agent)
-
Appropriate reaction vessel and stirring apparatus
-
Purification equipment (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve the starting substituted o-aminophenol in methanol in a suitable reaction vessel.
-
Cyclization: Add the cyanating agent (e.g., cyanogen bromide) to the solution. The reaction may be facilitated by the presence of a Lewis acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using an appropriate technique such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired methyl aminobenzoxazole carboxylate.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Compound Class | Target | Activity | Cell Line/Assay | Reference |
| 2-Aminobenzoxazole Derivatives | Antifungal | EC₅₀: 1.48–16.6 µg/mL | Various phytopathogenic fungi | [2] |
| 2-Substituted Benzoxazole Carboxamides | 5-HT3 Receptor | Nanomolar functional antagonism | Human 5-HT3A receptors | [4] |
| 3-(2-Benzoxazol-5-yl)alanine Derivatives | Anticancer | Cytotoxic effects | Various cancer cell lines | [1] |
| Methyl-2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate Derivatives | Anti-inflammatory | Significant edema inhibition | Carrageenan-induced rat paw edema | [3] |
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway for benzoxazole derivatives.
Experimental Workflow
Caption: General workflow for the development of benzoxazole-based drugs.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Derivatization of Methyl 5-aminobenzo[d]oxazole-2-carboxylate
Introduction
The benzo[d]oxazole scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this core structure have been investigated as potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] Methyl 5-aminobenzo[d]oxazole-2-carboxylate serves as a versatile building block in medicinal chemistry. The presence of a primary aromatic amine at the C-5 position offers a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of the structure-activity relationship (SAR) to develop novel therapeutic candidates.
This document provides detailed application notes and experimental protocols for several key chemical derivatization methods targeting the 5-amino group of this compound, including N-acylation, N-sulfonylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.
N-Acylation of the 5-Amino Group
Application Note:
N-acylation is a robust and widely used method for converting primary and secondary amines into stable amide derivatives.[4][5] This transformation is fundamental in drug development for modifying a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The reaction typically involves treating the primary amine with an electrophilic acylating agent, such as an acyl chloride or carboxylic anhydride, in the presence of a non-nucleophilic base. The base, commonly triethylamine or pyridine, neutralizes the acidic byproduct (e.g., HCl) generated during the reaction.[5] The choice of solvent is critical and is typically an inert anhydrous solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).
References
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. [PDF] Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation | Semantic Scholar [semanticscholar.org]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Designing Biological Assays for Methyl 5-aminobenzo[d]oxazole-2-carboxylate Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing biological assays to characterize the activity of Methyl 5-aminobenzo[d]oxazole-2-carboxylate. Based on the established broad-spectrum biological activities of benzoxazole derivatives, this document outlines protocols for assessing potential antimicrobial, anticancer, and anti-inflammatory effects.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities[1][2][3]. This compound, as a member of this family, is a promising candidate for biological screening. The following protocols and guidelines are designed to enable researchers to systematically evaluate its potential therapeutic applications.
Potential Biological Activities and Corresponding Assays
Based on the literature for structurally related benzoxazole compounds, the following biological activities are proposed for initial investigation:
-
Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens[1][3][4].
-
Anticancer Activity: The benzoxazole scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines[2][3][5].
-
Anti-inflammatory Activity: Certain benzoxazole derivatives have been identified as inhibitors of key inflammatory pathways, such as the TLR4/MD2 signaling cascade.
Experimental Protocols
Antimicrobial Activity Assays
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotics (e.g., Ofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO or vehicle)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well containing the diluted test compound.
-
Include positive control wells (broth with microorganism and standard antibiotic) and negative control wells (broth with microorganism and vehicle).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity by measuring the amount of a protein-binding dye.
Materials:
-
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast cancer)[2][3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Positive control (e.g., 5-Fluorouracil)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After incubation, gently add cold TCA to each well to fix the cells.
-
Wash the plates with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity Assay
This assay measures the ability of the test compound to inhibit the production of the pro-inflammatory cytokine IL-6 in response to LPS stimulation, which is mediated by the TLR4/MD2 complex.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
24-well cell culture plates
-
IL-6 ELISA kit
-
Positive control (e.g., Dexamethasone)
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of IL-6 production.
This assay determines if the compound can bind to the Myeloid Differentiation protein 2 (MD2), a co-receptor for TLR4, by measuring the displacement of a fluorescent probe.[6]
Materials:
-
Recombinant human MD2 protein
-
4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (bis-ANS)
-
This compound (test compound)
-
Assay buffer (e.g., PBS)
-
96-well black microtiter plate
-
Fluorometer
Procedure:
-
In a 96-well black plate, add the recombinant MD2 protein and bis-ANS to the assay buffer.
-
Add varying concentrations of the test compound.
-
Incubate the mixture at room temperature in the dark for 30 minutes.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 520 nm).
-
A decrease in fluorescence intensity indicates the displacement of bis-ANS from MD2 by the test compound, suggesting competitive binding.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | Ofloxacin: X | |
| E. coli | Ofloxacin: Y | |
| C. albicans | Fluconazole: Z | |
| A. niger | Fluconazole: W |
Table 2: Anticancer Activity (IC50) of this compound
| Cell Line | IC50 (µM) | Positive Control IC50 (µM) |
| HCT116 | 5-Fluorouracil: A | |
| MCF-7 | 5-Fluorouracil: B |
Table 3: Anti-inflammatory Activity of this compound
| Assay | IC50 (µM) | Positive Control IC50 (µM) |
| IL-6 Inhibition | Dexamethasone: C | |
| MD2 Binding (bis-ANS) | (Reference Inhibitor): D |
Visualizations
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of Methyl 5-aminobenzo[d]oxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed experimental protocols for the analytical detection and quantification of Methyl 5-aminobenzo[d]oxazole-2-carboxylate. Due to the absence of established public methods for this specific analyte, this guide outlines a comprehensive strategy for method development and validation using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These proposed methods are based on established principles for the analysis of structurally related aromatic and heterocyclic compounds, including aromatic amines and carboxylic acid esters. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating work with this compound.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a benzoxazole core, an amino group, and a methyl ester, suggests that it may serve as a crucial building block in the synthesis of more complex molecules. Accurate and reliable analytical methods are paramount for its quantification in various matrices during synthesis, purification, and stability studies. This application note details proposed starting points for developing robust HPLC-UV and LC-MS/MS methods for the analysis of this compound.
Proposed Analytical Methods
Given the chemical structure of this compound, reversed-phase HPLC is a suitable approach for its separation and quantification. The aromatic nature of the benzoxazole ring system allows for sensitive UV detection. For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the recommended technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a proposed reversed-phase HPLC method for the quantification of this compound.
2.1.1. Experimental Protocol: HPLC-UV Method
Objective: To establish a robust HPLC-UV method for the quantification of this compound.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Autosampler: Capable of injecting 10 µL.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Further dilute with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions: A summary of the proposed initial HPLC conditions is provided in the table below. These conditions should be optimized during method development.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (likely in the 254-280 nm range) |
2.1.2. Method Development and Validation Strategy The proposed method should be validated according to ICH or FDA guidelines.[1][2][3] Key validation parameters include:
-
Specificity: Assessed by analyzing a blank and a placebo sample to ensure no interference at the retention time of the analyte. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method is stability-indicating.[4][5]
-
Linearity: Determined by analyzing a series of standards over a defined concentration range.
-
Accuracy: Evaluated by spike/recovery experiments at multiple concentration levels.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate changes to method parameters such as mobile phase composition, pH, flow rate, and column temperature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and selectivity, an LC-MS/MS method is proposed. This is particularly useful for analyzing samples with complex matrices or when very low concentrations of the analyte are expected.
2.2.1. Experimental Protocol: LC-MS/MS Method
Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of this compound.
Instrumentation:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions: The HPLC conditions described in section 2.1.1 can be adapted for LC-MS/MS, with the potential for using a smaller particle size column (e.g., < 2 µm) and a lower flow rate (e.g., 0.4 mL/min) for improved performance with a mass spectrometer.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended due to the presence of the amino group which can be readily protonated.
-
Source Parameters: To be optimized, including capillary voltage, source temperature, and gas flows.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. This requires the selection of a precursor ion (the protonated molecule, [M+H]+) and one or two product ions.
Proposed MRM Transitions: The exact m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | [M+H]+ (To be determined) | To be determined | To be determined |
2.2.2. Method Validation Strategy The validation of the LC-MS/MS method will follow the same principles as the HPLC-UV method, with additional considerations for matrix effects, which can be assessed by comparing the response of the analyte in a standard solution to its response in a spiked matrix sample. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and any variability in sample preparation and instrument response.
Data Presentation
As this is a proposed methodology, experimental quantitative data is not yet available. During method validation, the following tables should be used to summarize the key performance characteristics of the developed methods.
Table 1: Summary of HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | |
| Range (µg/mL) | To be defined | |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (RSD%) | ≤ 2.0% | |
| LOD (µg/mL) | To be determined | |
| LOQ (µg/mL) | To be determined | |
| Specificity | No interference at analyte Rt |
Table 2: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | |
| Range (ng/mL) | To be defined | |
| Accuracy (% Recovery) | 95.0 - 105.0% | |
| Precision (RSD%) | ≤ 15.0% | |
| LOD (ng/mL) | To be determined | |
| LOQ (ng/mL) | To be determined | |
| Matrix Effect (%) | 85 - 115% |
Visualizations
Diagram 1: General Workflow for HPLC/LC-MS Method Development
References
Application Notes and Protocols: Synthesis and Evaluation of Benzoxazole-Based 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of benzoxazole derivatives as potent 5-HT3 receptor antagonists. The protocols outlined below are intended to guide researchers in the development and characterization of novel therapeutic agents targeting the 5-HT3 receptor, which is implicated in conditions such as chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).
Introduction
The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are a clinically important class of drugs. The benzoxazole scaffold has emerged as a promising pharmacophore for the design of novel 5-HT3 receptor antagonists due to its favorable physicochemical properties and synthetic accessibility. This document details the synthesis of two representative classes of benzoxazole-based 5-HT3 antagonists: 2-aminobenzoxazoles and 2-(piperazin-1-yl)benzoxazoles. Furthermore, it provides protocols for their pharmacological characterization, including in vitro binding affinity and in vivo efficacy studies.
Data Presentation: Potency of Benzoxazole-Based 5-HT3 Receptor Antagonists
The following table summarizes the in vitro and in vivo potency of representative benzoxazole derivatives as 5-HT3 receptor antagonists. This data allows for a comparative analysis of the different structural motifs.
| Compound ID | Structure | Assay Type | Species | Potency (Ki, nM) | Potency (IC50, nM) | Potency (pA2) | Potency (ED50/ID50) | Reference |
| BZA-1 | 2-Aminobenzoxazole Carboxamide Derivative | Radioligand Binding (h5-HT3A) | Human | - | 1.2 | - | - | [1] |
| BZA-2 | 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole | Radioligand Binding | Guinea Pig | High Affinity (comparable to Granisetron) | - | - | - | [2] |
| BZA-3 | N-(2-Benzoxazol-2-yl-ethyl)-guanidine | Radioligand Binding | Rat | 0.77 | - | - | ED50 = 0.52 µg/kg (agonist); ID50 = 5.8 µg/kg (antagonist) | [3] |
| BZA-4 | 2-(Piperazin-1-yl)benzoxazole derivative | Isolated Guinea Pig Ileum | Guinea Pig | - | - | > Ondansetron | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzoxazole Derivatives
This protocol describes a one-pot synthesis of 2-aminobenzoxazoles from 2-aminophenol.
Materials:
-
2-Aminophenol
-
N-Cyanobenzimidoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of 2-aminophenol (1.0 eq) in DCM at 0 °C, add TEA (2.2 eq).
-
Slowly add a solution of N-cyanobenzimidoyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aminobenzoxazole derivative.
Protocol 2: Synthesis of 2-(4-Methyl-1-piperazinyl)benzoxazole
This protocol details the synthesis of 2-(4-methyl-1-piperazinyl)benzoxazole, a key intermediate for more complex derivatives.
Materials:
-
2-Chlorobenzoxazole
-
1-Methylpiperazine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., methanol/dichloromethane mixture)
Procedure:
-
In a round-bottom flask, combine 2-chlorobenzoxazole (1.0 eq), 1-methylpiperazine (1.2 eq), and K2CO3 (2.0 eq) in DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield 2-(4-methyl-1-piperazinyl)benzoxazole.
Protocol 3: Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing human 5-HT3 receptors (e.g., from HEK293 cells)
-
[3H]-Granisetron (radioligand)
-
Test compounds (benzoxazole derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., high concentration of a known 5-HT3 antagonist like ondansetron)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, [3H]-Granisetron (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[5]
Protocol 4: Cisplatin-Induced Emesis Model in Ferrets
This in vivo protocol is used to evaluate the anti-emetic efficacy of 5-HT3 receptor antagonists.[6][7][8][9][10]
Materials:
-
Male ferrets
-
Cisplatin
-
Test compound (benzoxazole derivative)
-
Vehicle for drug administration (e.g., saline, DMSO)
-
Observation cages
Procedure:
-
Acclimatize the ferrets to the experimental conditions for at least one week.
-
Administer the test compound or vehicle to the ferrets via the desired route (e.g., intraperitoneal, oral) at a specified time before cisplatin administration.
-
Administer a single dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.
-
Immediately place each ferret in an individual observation cage and record the number of retches and vomits for a defined period (e.g., 4-6 hours).
-
Calculate the percentage inhibition of emesis for the test compound compared to the vehicle control group.
-
Determine the ED50 value of the test compound.
Mandatory Visualizations
Caption: General synthetic workflow for benzoxazole-based 5-HT3 antagonists.
Caption: Simplified signaling pathway of the 5-HT3 receptor and the mechanism of antagonism.
Caption: Workflow for the pharmacological evaluation of synthesized compounds.
References
- 1. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 6. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor antagonists injected into the area postrema inhibit cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 10. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in Methyl 5-aminobenzo[d]oxazole-2-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common approach for synthesizing the benzoxazole core of this compound involves the condensation and subsequent cyclization of an ortho-aminophenol derivative with a carboxylic acid or its equivalent. For the target molecule, this would typically involve the reaction of methyl 4-amino-3-hydroxybenzoate with a reagent that provides the C2 carbon of the oxazole ring, followed by intramolecular cyclization.
Q2: What are the common reagents and catalysts used for the cyclization step?
A variety of reagents and catalysts can be employed for the cyclization step in benzoxazole synthesis. The choice often depends on the specific substrates and desired reaction conditions. Common options include:
-
Polyphosphoric acid (PPA): Acts as both a catalyst and a dehydrating agent, often requiring high temperatures (150-180°C).[1]
-
Brønsted or Lewis acids: Such as p-toluenesulfonic acid (p-TsOH) or zinc chloride (ZnCl₂), can catalyze the cyclization.
-
Orthoesters: Such as trimethyl orthoformate or triethyl orthoformate, can serve as both the C2 source and dehydrating agent.
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Coupling reagents: Reagents like carbodiimides (e.g., DCC, EDC) can be used to form an amide intermediate, which then cyclizes.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields in benzoxazole synthesis are a common issue and can be attributed to several factors:
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Purity of Starting Materials: Impurities in the methyl 4-amino-3-hydroxybenzoate can significantly hinder the reaction.[2][3]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.[1][2]
-
Side Reactions: The formation of byproducts, such as dimers or polymers of the starting material, can reduce the yield of the desired product.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can dramatically impact the reaction outcome.[2]
-
Catalyst Deactivation: The catalyst may have lost its activity due to moisture or other impurities.[2][3]
Q4: I am observing multiple spots on my TLC plate. What could they be?
The presence of multiple spots on a TLC plate after the reaction can indicate a mixture of compounds, including:
-
Unreacted Starting Materials: Residual methyl 4-amino-3-hydroxybenzoate or the C2-source reagent.
-
Intermediate Products: Incomplete cyclization can lead to the formation of a stable intermediate, such as an amide or a Schiff base.[1]
-
Side Products: As mentioned above, dimerization, polymerization, or other side reactions can lead to the formation of various byproducts.[2]
-
Degradation Products: The desired product might be unstable under the reaction conditions and could degrade over time.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | - Verify the purity of methyl 4-amino-3-hydroxybenzoate using techniques like NMR or melting point analysis. - Recrystallize or purify the starting material if necessary. |
| Inactive Catalyst | - Use a fresh batch of catalyst. - If using a solid catalyst, ensure it has been properly activated and stored. - Consider increasing the catalyst loading. |
| Suboptimal Temperature | - Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. - Be aware that excessively high temperatures can lead to degradation. |
| Insufficient Reaction Time | - Extend the reaction time and monitor the reaction progress at regular intervals using TLC. |
| Incorrect Solvent | - Ensure the solvent is anhydrous, as water can inhibit the reaction. - Consider screening different solvents with varying polarities. |
Problem 2: Significant Side Product Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Increase the reaction temperature or prolong the reaction time to promote the final ring-closure step.[1] - If using a milder catalyst, consider switching to a stronger one like PPA. |
| Dimerization/Polymerization | - Lower the reaction temperature to minimize intermolecular side reactions. - Use a more dilute reaction mixture. |
| Oxidation of Starting Material | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol moiety. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities | - Optimize the solvent system for column chromatography to improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Insolubility | - Screen a variety of solvents for recrystallization to find one in which the product is soluble at high temperatures and insoluble at low temperatures. |
| Product Oiling Out | - During recrystallization, cool the solution slowly and with gentle stirring to encourage crystal formation. - Try adding a seed crystal to initiate crystallization. |
Data Presentation
The following table summarizes the impact of different catalysts and conditions on the yield of benzoxazole synthesis, based on literature for analogous reactions. This data can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | None | 180 | 2 | 92 | Adapted from[4] |
| BF₃·Et₂O | 1,4-Dioxane | Reflux | 25-30 | 45-60 | [5] |
| Samarium Triflate | Water | 50 | 2 | 92 | [6] |
| Ionic Liquid Gel | None | 130 | 5 | 98 | [2] |
| Fe₃O₄@SiO₂-SO₃H | None | 50 | 0.5 | 95 | [6] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized protocol and may require optimization for specific experimental setups.
Starting Materials:
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Methyl 4-amino-3-hydroxybenzoate
-
A suitable C2 source and cyclizing agent (e.g., trimethyl orthoformate with an acid catalyst, or a carboxylic acid with PPA).
Procedure using Polyphosphoric Acid (PPA):
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine methyl 4-amino-3-hydroxybenzoate (1 equivalent) and the corresponding carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the reactants).[1]
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Heat the reaction mixture to 150-180°C with vigorous stirring.[1]
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Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to below 100°C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
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The crude product will precipitate out. Collect the solid by vacuum filtration and wash with cold water.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yields.
Reaction Pathway
Caption: Simplified pathway for benzoxazole formation.
References
Strategies for Optimizing the Synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This technical support center provides a comprehensive guide to troubleshooting and improving the yield of Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a crucial building block in various pharmaceutical applications.
This guide offers detailed experimental protocols, addresses common challenges in a frequently asked questions (FAQ) format, and presents quantitative data to inform strategic decisions in the synthetic process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions to enhance reaction outcomes.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include incomplete reaction, formation of side products, and degradation of the starting material or product. The primary synthetic route involves the condensation of 2,4-diaminophenol with an oxalic acid derivative, such as dimethyl oxalate. A key challenge is controlling the regioselectivity of this reaction.
Q2: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?
A2: A major side product in this synthesis is the corresponding quinoxaline-2,3-dione, formed by the reaction of dimethyl oxalate with both amino groups of 2,4-diaminophenol. To minimize its formation, consider the following strategies:
-
Reaction Conditions: The use of a dehydrating agent and catalyst like polyphosphoric acid (PPA) can favor the formation of the benzoxazole ring. The reaction of o-aminophenols with carboxylic acids in PPA is a well-established method for benzoxazole synthesis.[1][2][3]
-
Alternative Route: A two-step approach can offer better control. This involves the synthesis of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate from 2-amino-4-nitrophenol and dimethyl oxalate, followed by the reduction of the nitro group to an amine. This strategy eliminates the possibility of the quinoxaline side product.
Q3: What are the optimal conditions for the PPA-catalyzed condensation of 2,4-diaminophenol with dimethyl oxalate?
A3: While a specific protocol for this exact reaction is not widely published, general conditions for PPA-catalyzed benzoxazole synthesis can be adapted. Typically, the reaction is carried out by heating the aminophenol and the carboxylic acid derivative in PPA at elevated temperatures, often in the range of 150-250°C.[1] Optimization of the temperature and reaction time will be crucial for maximizing the yield of the desired product and minimizing side reactions.
Q4: If I choose the alternative route, what are the recommended conditions for the reduction of the nitro group?
A4: The reduction of a nitro group on an aromatic ring can be achieved using various standard methods. Common and effective reagents include:
-
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method.
-
Metal/Acid Reduction: A mixture of a metal like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl) is a classical and reliable method.
The choice of method will depend on the overall functional group tolerance of the molecule.
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Key Advantages | Potential Challenges | Typical Reagents |
| Direct Condensation | One-pot synthesis, potentially faster. | Lower regioselectivity, formation of quinoxaline side-product, potentially harsh conditions with PPA. | 2,4-diaminophenol, Dimethyl oxalate, Polyphosphoric acid. |
| Two-Step (Nitro-Intermediate) | High regioselectivity, cleaner reaction profile. | Longer synthetic route (two steps). | 2-amino-4-nitrophenol, Dimethyl oxalate, Reducing agent (e.g., Pd/C, H2 or Sn/HCl). |
Experimental Protocols
Method 1: Proposed Direct Condensation using Polyphosphoric Acid
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Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, carefully add polyphosphoric acid (PPA).
-
Addition of Reactants: While stirring, add 2,4-diaminophenol dihydrochloride (1.0 eq) and dimethyl oxalate (1.1 eq) to the PPA at room temperature.
-
Reaction: Slowly heat the mixture to 150-180°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until a precipitate forms. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: Proposed Two-Step Synthesis via a Nitro-Intermediate
Step 2a: Synthesis of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 eq) and dimethyl oxalate (1.2 eq) in a suitable high-boiling solvent (e.g., diphenyl ether).
-
Reaction: Heat the mixture to reflux (around 200-250°C) for 2-4 hours, using a Dean-Stark trap to remove methanol. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and purify the product by recrystallization or column chromatography.
Step 2b: Reduction of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate
-
Reaction Setup: Dissolve Methyl 5-nitrobenzo[d]oxazole-2-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reduction: Add a catalytic amount of 10% Pd/C. Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by recrystallization or column chromatography if necessary.
Visualizing the Process
To better understand the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.
Caption: Synthetic pathway for the direct condensation of 2,4-diaminophenol.
Caption: Alternative two-step synthesis via a nitro-intermediate.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Optimization of Reaction Conditions for Benzoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzoxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common causes and initial troubleshooting steps?
A1: Low yields are a frequent challenge and can stem from multiple factors. A systematic approach is crucial for troubleshooting. Key areas to investigate include:
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Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[1][2] It is recommended to use high-purity reagents.
-
Reaction Conditions: The reaction is highly sensitive to conditions. Non-optimal temperature, reaction time, solvent, or catalyst can drastically reduce the yield.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor progress using methods like Thin Layer Chromatography (TLC).[1]
-
Side Product Formation: Competing side reactions can consume starting materials, thus lowering the yield of the desired benzoxazole.[1][2]
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Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.[1][2]
Initial Troubleshooting Steps:
-
Verify Reagent Purity: Assess the purity of your starting materials via melting point analysis or spectroscopy and compare with literature values.[1] Purification by recrystallization or distillation may be necessary.[2]
-
Optimize Reaction Conditions: Systematically vary one parameter at a time (e.g., temperature, catalyst loading) to find the optimal conditions for your specific substrates.[3]
-
Monitor Reaction Progress: Use TLC to track the consumption of starting materials and formation of the product to determine the optimal reaction time.[4]
Q2: My TLC analysis shows unreacted starting materials even after the recommended reaction time. What should I do?
A2: The presence of starting materials indicates an incomplete reaction. Here are some steps to address this:
-
Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[1]
-
Increase the Temperature: The reaction may require more energy to overcome the activation barrier. Incrementally increase the temperature while monitoring for potential side product formation or degradation.[2] Some solvent-free reactions require temperatures as high as 130°C for good yields.[2][5]
-
Check Catalyst Activity: The catalyst may be deactivated or insufficient. Adding a fresh portion of the catalyst or increasing the catalyst loading can sometimes drive the reaction to completion.[2] For some systems, increasing catalyst loading from 5 mol% to 20 mol% can significantly improve yield.[4]
-
Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. Using a slight excess of one reactant can sometimes push the equilibrium towards the product.[1][3]
Issue 2: Formation of Side Products
Q3: I am observing significant side product formation. What are common side products and how can I minimize them?
A3: Side product formation is a primary cause of low yields and complicates purification. Common side products include:
-
Stable Schiff Base Intermediate: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not cyclize efficiently.[2][4]
-
Polymerization: Starting materials or intermediates can polymerize, especially at high temperatures or under highly acidic/basic conditions.[1][2]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
Strategies to Minimize Side Products:
-
Promote Cyclization: To encourage the cyclization of a stable Schiff base, try increasing the reaction temperature or adding a suitable oxidizing agent.[2][4]
-
Control Reaction Conditions: Carefully control temperature, reaction time, and reactant stoichiometry to disfavor side reactions.[1]
-
Use a Protective Atmosphere: If reactants or intermediates are sensitive to oxygen, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[1]
Issue 3: Purification Challenges
Q4: I am losing a significant amount of my product during purification. What are some effective purification strategies for benzoxazoles?
A4: Product loss during purification is a common issue. Consider the following strategies:
-
Column Chromatography: This is a highly effective method. The choice of the solvent system (e.g., petroleum ether and ethyl acetate) is crucial for achieving good separation.[1][6]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a very efficient way to obtain high-purity product.
-
Acid-Base Extraction: Since benzoxazoles are weakly basic, they can sometimes be purified by extraction into an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]
-
Adsorbent Treatment: Treating the crude product with a clarifying agent like charcoal in a suitable solvent (e.g., ethyl acetate) can help remove colored impurities before final purification steps.[7]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various benzoxazole synthesis protocols, allowing for easy comparison of reaction conditions and yields.
Table 1: Optimization of Catalyst Loading
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Generic Lewis Acid | 5 | Dichloromethane | 25 | 12 | 65 |
| 2 | Generic Lewis Acid | 10 | Dichloromethane | 25 | 12 | 85 |
| 3 | Generic Lewis Acid | 20 | Dichloromethane | 25 | 12 | 92[4] |
| 4 | BAIL Gel | 1 | Solvent-free | 130 | 5 | 98[5] |
Table 2: Effect of Temperature on Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nano-ZnS (0.003g) | Ethanol | 25 (Room Temp) | 60 | Low |
| 2 | Nano-ZnS (0.003g) | Ethanol | 50 | 60 | Moderate |
| 3 | Nano-ZnS (0.003g) | Ethanol | 70 | 60 | 98[8] |
| 4 | BAIL Gel (1 mol%) | Solvent-free | < 100 | 300 | Low[5] |
| 5 | BAIL Gel (1 mol%) | Solvent-free | 130 | 300 | 98[5] |
Table 3: Comparison of Different Solvents
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Tf₂O/2-F-Pyr | Toluene | 25 | 1 | 85 | [6] |
| 2 | Tf₂O/2-F-Pyr | THF | 25 | 1 | 88 | [6] |
| 3 | Tf₂O/2-F-Pyr | Dichloromethane (DCM) | 25 | 1 | 95 | [6] |
| 4 | Nano-ZnS | Ethanol | 70 | 1 | 98 | [8] |
| 5 | BAIL Gel | Solvent-free | 130 | 5 | 98 |[5] |
Experimental Protocols
Protocol 1: General Synthesis using Tf₂O-Promoted Amide Activation [6]
This protocol describes the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.
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Reaction Setup: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1 mmol).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise and stir for 15 minutes.
-
Addition of Aminophenol: Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N, 0.5 mL).
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.
Protocol 2: Nanocatalyst-Based Synthesis in Ethanol [8]
This protocol utilizes ZnS nanoparticles for a one-pot synthesis from 2-aminophenol and an aldehyde.
-
Reaction Setup: In a reaction vessel, combine 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and ZnS nanoparticles (0.003 g).
-
Reaction: Add ethanol as the solvent and heat the mixture at 70 °C for the appropriate time (typically 60 minutes).
-
Monitoring: Monitor the reaction progress by TLC (eluent: n-hexane:ethyl acetate 1:2).
-
Work-up: After completion, cool the mixture and wash with cold ethanol.
-
Purification: Filter the crude product and recrystallize from ethanol to obtain the pure benzoxazole derivative.
Protocol 3: Solvent-Free Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel [5][9]
This protocol is an environmentally friendly, solvent-free method.
-
Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel (0.01 mmol, 1 mol%).
-
Reaction: Stir the reaction mixture at 130 °C for 5 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Catalyst Separation: After completion, dissolve the mixture in ethyl acetate (10 mL). Separate the catalyst by centrifugation.
-
Work-up: Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for a typical benzoxazole synthesis.
Caption: Simplified reaction pathway for benzoxazole synthesis.
Caption: Troubleshooting decision tree for low-yield benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Identifying and minimizing side reactions in Methyl 5-aminobenzo[d]oxazole-2-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate. The information is designed to help identify and minimize common side reactions and overcome challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and effective method for synthesizing 2-substituted benzoxazoles involves the condensation and cyclization of an o-aminophenol with a carboxylic acid or its derivative, often catalyzed by an acid like polyphosphoric acid (PPA).[1] For this compound, a likely starting material is Methyl 3,4-diaminobenzoate.[2][3][4] The synthesis of this precursor is typically achieved by the esterification of 3,4-diaminobenzoic acid with methanol, often facilitated by reagents like thionyl chloride or sulfuric acid.[2]
Q2: What are the most common side reactions to be aware of during the synthesis?
The primary side reactions of concern include:
-
Dimerization or Polymerization: Due to the presence of two amino groups in the starting material (Methyl 3,4-diaminobenzoate), intermolecular reactions can occur, leading to the formation of dimers or polymeric byproducts.
-
Incomplete Cyclization: The reaction may stall at the intermediate stage, resulting in low yields of the desired benzoxazole.
-
Reaction at the 5-Amino Group: The exocyclic 5-amino group can compete with the o-aminophenol moiety for reaction with the cyclizing agent, leading to undesired byproducts.
-
Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis under acidic or basic conditions, which may be present during the reaction or workup, yielding the corresponding carboxylic acid.
Q3: How can I purify the final product, this compound?
Standard purification techniques for benzoxazole derivatives include recrystallization from appropriate organic solvents and column chromatography.[5][6] The choice of solvent for recrystallization and the eluent system for chromatography will depend on the polarity of the final product and any impurities present. Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification process.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature, monitoring closely with TLC.[1]- Ensure the catalyst (e.g., PPA) is active and used in the correct proportion. |
| Formation of multiple products (visible on TLC). | - Optimize reaction conditions (temperature, concentration) to favor the desired product.- Consider using a protecting group for one of the amino groups in the starting material to prevent side reactions. | |
| Mechanical loss during workup. | - Ensure efficient extraction with an appropriate solvent.- Minimize transfers between vessels. | |
| Presence of a Major, More Polar Impurity | Hydrolysis of the methyl ester to the carboxylic acid. | - Use anhydrous reaction conditions.- During workup, use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and avoid prolonged exposure to strong acids or bases.[1][2] |
| Presence of a High Molecular Weight Impurity | Dimerization or polymerization of the starting material. | - Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.- Slowly add the starting material to the reaction mixture. |
| Product is Difficult to Purify by Crystallization | Presence of closely related impurities. | - Utilize column chromatography with a carefully selected eluent system to separate the desired product from impurities.[6] |
| Reaction Fails to Proceed | Inactive starting materials or reagents. | - Verify the purity and integrity of the Methyl 3,4-diaminobenzoate and the cyclizing agent.- Ensure the catalyst is active. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4-diaminobenzoate (Precursor)
This protocol is adapted from a general esterification procedure.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in methanol.
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Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride dropwise with stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.
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Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
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Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude Methyl 3,4-diaminobenzoate by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reactants | 3,4-diaminobenzoic acid, Methanol, Thionyl chloride | [2] |
| Reaction Time | 4 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Yield | ~95% | [2] |
Protocol 2: Synthesis of this compound
This is a general protocol for the synthesis of 2-substituted benzoxazoles and should be optimized for the specific target molecule.[1][5]
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Reaction Setup: Combine equimolar amounts of Methyl 3,4-diaminobenzoate and a suitable cyclizing agent (e.g., a carboxylic acid derivative in the presence of a condensing agent) in a reaction vessel containing polyphosphoric acid (PPA).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 150-200 °C) for several hours. Monitor the reaction progress by TLC.
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Workup: Upon completion, carefully pour the hot reaction mixture into ice water to precipitate the crude product.
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Extraction: Extract the product with an organic solvent such as ethyl acetate.
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Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
| Parameter | Value | Reference |
| Starting Material | Methyl 3,4-diaminobenzoate | [2][3][4] |
| Catalyst/Medium | Polyphosphoric Acid (PPA) | [1] |
| Reaction Temperature | 150-200 °C | [6][7] |
| Purification | Column Chromatography | [6] |
Visualizing Reaction Pathways and Troubleshooting
Caption: Workflow for the synthesis of this compound and potential side reactions.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 3,4-diaminobenzoate | 36692-49-6 [chemicalbook.com]
- 4. Methyl 3,4-diaminobenzoate 97 36692-49-6 [sigmaaldrich.com]
- 5. jetir.org [jetir.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Addressing stability and degradation issues of Methyl 5-aminobenzo[d]oxazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-aminobenzo[d]oxazole-2-carboxylate. The information provided is intended to help address common stability and degradation issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the handling, storage, and use of this compound.
Issue 1: Unexpected changes in the physical appearance of the solid compound (e.g., color change, clumping).
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Question: My solid this compound, which was initially a light-colored powder, has turned brownish and appears clumpy. What could be the cause?
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Answer: This is likely due to a combination of oxidation and moisture absorption. The amino group on the benzoxazole ring is susceptible to oxidation, which can lead to the formation of colored impurities. The clumping suggests moisture uptake from the atmosphere. To mitigate this, always handle the compound in an inert atmosphere (e.g., a glovebox) and store it in a tightly sealed container with a desiccant.
Issue 2: Inconsistent or poor results in biological assays.
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Question: I am observing variable and lower-than-expected activity of this compound in my cellular assays. Could this be a stability issue?
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Answer: Yes, degradation of the compound in your assay medium is a probable cause. The ester functional group is susceptible to hydrolysis, especially in aqueous media with a non-neutral pH. This hydrolysis would lead to the formation of 5-aminobenzo[d]oxazole-2-carboxylic acid and methanol, which may have different or no biological activity. It is recommended to prepare stock solutions in an anhydrous solvent like DMSO and make fresh dilutions into your aqueous assay buffer immediately before use. Running a time-course experiment to assess the compound's stability in your specific assay medium can also be insightful.
Issue 3: Appearance of unknown peaks in HPLC analysis of the compound after storage in solution.
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Question: I am analyzing my stock solution of this compound in methanol by HPLC and see new, more polar peaks appearing over time. What are these?
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Answer: The appearance of more polar peaks is a strong indication of degradation. The most likely degradation pathway in a protic solvent like methanol, especially if any moisture is present, is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Another possibility, though less common in the dark, is photodegradation if the solution was exposed to light. To confirm the identity of the degradation products, you can use techniques like LC-MS. To prevent this, store solutions in a cool, dark place and use anhydrous solvents. For long-term storage, it is best to store the compound as a solid at low temperatures.
Issue 4: The compound degrades upon heating.
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Question: I need to heat a reaction mixture containing this compound, but I am concerned about thermal degradation. What are the likely degradation products?
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Answer: Thermal decomposition of compounds containing amino and ester functionalities can be complex. Based on the safety data for related aminobenzoate esters, thermal decomposition can lead to the release of gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1] This indicates the breakdown of the ester group and the amino-substituted aromatic ring. It is advisable to conduct reactions at the lowest effective temperature and for the shortest possible duration. If possible, perform a small-scale experiment and analyze the outcome by HPLC or LC-MS to assess the extent of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are hydrolysis of the ester and oxidation of the amino group. The benzoxazole ring itself can also be susceptible to cleavage under harsh acidic or basic conditions. Photodegradation upon exposure to UV or visible light is also a possibility for aromatic amino compounds.
Q2: How should I properly store this compound?
A2:
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Solid: Store in a tightly sealed, opaque container in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) or freezing is recommended. The use of a desiccant is also advised to prevent moisture absorption.
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Solutions: Prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO. Store these solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: Anhydrous dimethyl sulfoxide (DMSO) is a good choice for preparing stock solutions due to its aprotic nature, which minimizes the risk of hydrolysis. Anhydrous dimethylformamide (DMF) can also be used. Avoid long-term storage in protic solvents like methanol or ethanol, especially if water is present.
Q4: How can I monitor the stability of my compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the stability of the compound. A stability-indicating HPLC method should be able to separate the intact compound from its potential degradation products. Comparing the peak area of the main compound and observing the appearance of new peaks over time will indicate the extent of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Q5: Are there any known incompatibilities with common lab reagents?
A5: Avoid strong acids and bases, as they can catalyze the hydrolysis of the ester and potentially the benzoxazole ring. Strong oxidizing agents should also be avoided due to the presence of the electron-rich amino group.
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Stress Factor | Potential Degradation Pathway | Likely Degradation Products | Recommended Mitigation Strategies |
| Moisture/Water | Hydrolysis of the methyl ester | 5-aminobenzo[d]oxazole-2-carboxylic acid, Methanol | Store solid in a desiccator. Use anhydrous solvents for solutions. Prepare aqueous solutions fresh. |
| Acidic/Basic pH | Catalyzed hydrolysis of the ester and/or benzoxazole ring | 5-aminobenzo[d]oxazole-2-carboxylic acid, 2-hydroxy-4-aminophenol derivatives | Maintain neutral pH in solutions. Avoid contact with strong acids and bases. |
| Oxygen/Air | Oxidation of the amino group | Colored quinone-imine type structures | Handle and store under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Light | Photodegradation | Complex mixture of photoproducts | Store in amber vials or protect from light with aluminum foil. Work in a dimly lit environment when possible. |
| Heat | Thermal Decomposition | Gaseous products (CO, CO₂, NOx), complex polymeric material | Avoid unnecessary heating. Use the lowest effective temperature for reactions. Store at low temperatures.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize a sample with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period. Neutralize a sample with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
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Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
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Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4] Keep a control sample wrapped in aluminum foil to protect it from light.
-
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Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., by neutralization), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
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Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. Aim for 5-20% degradation of the parent compound for optimal results.[5]
Protocol 2: HPLC Method for Stability Monitoring
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at the λmax of the compound (determine by UV-Vis spectroscopy, likely in the 254-320 nm range).
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Note: This is a generic starting method and may require optimization for your specific instrumentation and to achieve the best separation of degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Impact of degradation on biological activity.
References
Overcoming challenges in the purification of Methyl 5-aminobenzo[d]oxazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 5-aminobenzo[d]oxazole-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of Purified Product
Q1: After purification by column chromatography, the final yield of this compound is significantly lower than expected. What are the possible reasons and how can I improve it?
A1: Low recovery after column chromatography can stem from several factors. A primary reason could be the irreversible adsorption of the amino-substituted product to the silica gel. The basic nature of the amino group can lead to strong interactions with the acidic silica surface. Additionally, improper solvent system selection can lead to poor separation or streaking of the compound on the column, resulting in broader fractions and lower purity in the main fractions.
Recommended Solutions:
-
Deactivate Silica Gel: Before column chromatography, treat the silica gel with a small percentage of a basic modifier like triethylamine (e.g., 0.1-1% in the eluent) to neutralize the acidic sites and reduce product adsorption.
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Optimize Solvent System: A well-chosen eluent is crucial for good separation. Start with a non-polar solvent and gradually increase the polarity. A common starting point for benzoxazole derivatives is a mixture of hexane and ethyl acetate.[1] The polarity should be carefully optimized by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.
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Alternative Stationary Phase: If silica gel continues to give poor results, consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography if the compound's solubility allows.
Issue 2: Persistent Impurities in the Final Product
Q2: Despite purification, my final product of this compound shows persistent impurities when analyzed by NMR or LC-MS. What are the likely impurities and how can I remove them?
A2: The nature of the impurities depends on the synthetic route. Common impurities include unreacted starting materials, such as 4-amino-3-hydroxybenzoic acid or its derivatives, and byproducts from side reactions. For instance, incomplete cyclization can leave amide intermediates. The presence of a persistent impurity with a higher Rf value on a TLC plate than the desired product could indicate a less polar substance, such as an unhydrolyzed ester precursor if the synthesis involved such a step.[2]
Recommended Solutions:
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Recrystallization: This is a powerful technique for removing impurities, especially if the product is a solid. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble or insoluble at all temperatures. Experiment with different solvent systems, such as ethanol, methanol, or mixtures like ethyl acetate/hexane.
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Acid-Base Extraction: The presence of the basic amino group and the ester functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amino group, moving the desired compound into the aqueous layer. The organic layer will retain non-basic impurities. Subsequently, basify the aqueous layer (e.g., with NaHCO3 or NaOH) to deprotonate the amino group and precipitate the pure product, which can then be extracted back into an organic solvent.
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Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high-purity material, although it is more costly and time-consuming for larger scales.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for running column chromatography to purify this compound?
A1: A common and effective eluent system for purifying benzoxazole derivatives is a gradient of ethyl acetate in hexane or petroleum ether.[3] For this compound, a starting point could be 10-20% ethyl acetate in hexane, gradually increasing the proportion of ethyl acetate to elute the more polar product. The optimal ratio should always be determined by preliminary TLC analysis.
Q2: My purified this compound appears colored. Is this normal and how can I decolorize it?
A2: While the pure compound is typically a white or off-white solid, the presence of colored impurities is not uncommon, often arising from oxidation or side reactions. If the coloration persists after chromatography, treatment with activated charcoal during recrystallization can be effective. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of this compound.
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Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and to check for the absence of impurity signals.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A purity of >95% is often desired.[4]
Q4: What are the key safety precautions to take during the purification of this compound?
A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, a lab coat, and appropriate gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for the compound and all solvents used for specific handling and disposal information.
Data Presentation
Table 1: Typical Solvent Systems for Purification Techniques
| Purification Method | Recommended Solvent System | Typical Purity Achieved |
| Column Chromatography | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) | 90-98% |
| Recrystallization | Ethanol, Methanol, or Ethyl Acetate/Hexane mixture | >98% |
| Preparative HPLC | Acetonitrile/Water or Methanol/Water with a modifier (e.g., TFA or formic acid) | >99% |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the column.
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Elution: Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. If decolorization is needed, add activated charcoal before this step.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical decision tree for troubleshooting the purification of this compound.
References
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Rejuvenating the [1, 2, 3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guidelines for Scaling Up the Synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate
This technical support center provides comprehensive guidelines, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible and scalable synthetic route involves a three-step process:
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Partial reduction of 2,4-dinitrophenol to yield 2-amino-4-nitrophenol.
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Complete reduction of the remaining nitro group of 2-amino-4-nitrophenol to form 2,4-diaminophenol.
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Cyclization of 2,4-diaminophenol with a suitable reagent like methyl chlorooxoacetate to form the final product, this compound.
Q2: What are the critical parameters to monitor during the scale-up of this synthesis?
A2: Careful monitoring and control of the following parameters are crucial for a successful scale-up:
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Temperature Control: Both reduction and cyclization steps can be exothermic. Efficient heat dissipation is critical to prevent side reactions and ensure safety.
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Reagent Addition Rate: Slow, controlled addition of reagents, especially the reducing agents and the cyclizing agent, is necessary to maintain optimal reaction temperatures and concentration profiles.
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Mixing Efficiency: Adequate agitation is essential to ensure homogeneity in large reaction vessels, preventing localized overheating and concentration gradients.
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Atmosphere Control: The intermediate, 2,4-diaminophenol, is susceptible to oxidation. Performing the reduction and cyclization steps under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the formation of colored impurities and improve yield.
Q3: How can I purify the final product on a large scale?
A3: Recrystallization is often the most effective method for purifying solid products at scale. Experiment with various solvent systems to identify one that provides a high recovery of the product with excellent purity. Common solvent systems for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Slurry washing the crude product with a suitable solvent can also be an effective preliminary purification step.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Step 1 (Partial Reduction) | Incomplete reaction | - Extend the reaction time. - Ensure efficient mixing. - Verify the purity and stoichiometry of the reducing agent. |
| Over-reduction to 2,4-diaminophenol | - Carefully control the amount of reducing agent. - Maintain the recommended reaction temperature. | |
| Low Yield in Step 2 (Full Reduction) | Incomplete reaction | - Increase the catalyst loading (if using catalytic hydrogenation). - Extend the reaction time or increase hydrogen pressure. |
| Oxidation of 2,4-diaminophenol | - Perform the reaction and work-up under an inert atmosphere. - Use degassed solvents. | |
| Low Yield in Step 3 (Cyclization) | Incomplete reaction | - Increase the reaction temperature cautiously. - Extend the reaction time. - Ensure the 2,4-diaminophenol is fully dissolved or well-suspended. |
| Side reactions (e.g., polymerization) | - Control the rate of addition of methyl chlorooxoacetate. - Optimize the reaction temperature; lower temperatures may improve selectivity. | |
| Product is Darkly Colored or Impure | Oxidation of intermediates or final product | - Use an inert atmosphere throughout the synthesis, especially for steps involving 2,4-diaminophenol. - Consider adding an antioxidant during work-up. |
| Presence of unreacted starting materials | - Monitor the reaction to completion using TLC or HPLC. - Optimize purification methods (e.g., recrystallization solvent system). | |
| Formation of polymeric byproducts | - Maintain strict temperature control during cyclization. - Ensure efficient mixing to avoid localized high concentrations of reagents. |
Experimental Protocols
Step 1: Synthesis of 2-amino-4-nitrophenol
This protocol is based on the partial reduction of 2,4-dinitrophenol.
| Parameter | Value |
| Reactants | 2,4-dinitrophenol, Sodium sulfide (60% fused) or Hydrogen sulfide |
| Solvent | Water |
| Temperature | 70-85°C |
| Key Considerations | - The addition of sodium sulfide is exothermic; control the addition rate to maintain the temperature. - Maintain the pH between 7 and 9.5 for optimal selectivity when using hydrogen sulfide.[1][2][3] |
Procedure Outline:
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Suspend 2,4-dinitrophenol in water.
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Add ammonium chloride and aqueous ammonia, and heat the mixture.
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Gradually add sodium sulfide, controlling the temperature between 80-85°C.
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After the addition is complete, heat for a short period to ensure the reaction goes to completion.
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Filter the hot reaction mixture and cool the filtrate to crystallize the product.
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Isolate the 2-amino-4-nitrophenol by filtration.
Step 2: Synthesis of 2,4-diaminophenol
This step involves the reduction of the nitro group of 2-amino-4-nitrophenol.
| Parameter | Value |
| Reactant | 2-amino-4-nitrophenol |
| Reducing Agent | Catalytic hydrogenation (e.g., Pd/C) or metal/acid (e.g., SnCl2/HCl) |
| Solvent | Methanol, Ethanol, or Ethyl acetate |
| Temperature | Room temperature to 55°C |
| Key Considerations | - 2,4-diaminophenol is highly susceptible to air oxidation.[4] It is critical to perform this reaction under an inert atmosphere. - Use degassed solvents. |
Procedure Outline (Catalytic Hydrogenation):
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Dissolve 2-amino-4-nitrophenol in a suitable solvent (e.g., methanol) in a hydrogenation vessel.
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Add a catalytic amount of Palladium on carbon (Pd/C).
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Pressurize the vessel with hydrogen gas.
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Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
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Filter the catalyst under an inert atmosphere.
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Use the resulting solution of 2,4-diaminophenol directly in the next step to minimize oxidation.
Step 3: Synthesis of this compound
This final step is the cyclization of 2,4-diaminophenol.
| Parameter | Value |
| Reactants | 2,4-diaminophenol, Methyl chlorooxoacetate |
| Solvent | Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) |
| Base | A non-nucleophilic base (e.g., Triethylamine, Pyridine) |
| Temperature | 0°C to room temperature |
| Key Considerations | - Add the methyl chlorooxoacetate solution slowly to the solution of 2,4-diaminophenol at a low temperature to control the exotherm. - The reaction should be carried out under an inert atmosphere. |
Procedure Outline:
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Dissolve the 2,4-diaminophenol from the previous step in an anhydrous aprotic solvent under an inert atmosphere.
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Add a non-nucleophilic base.
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Cool the mixture to 0°C.
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Slowly add a solution of methyl chlorooxoacetate in the same solvent.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
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Perform an aqueous work-up to remove salts.
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Extract the product with a suitable organic solvent.
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Dry the organic layer, concentrate, and purify the crude product by recrystallization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
Methods for minimizing impurities during Methyl 5-aminobenzo[d]oxazole-2-carboxylate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate. Our aim is to help you minimize impurities and optimize your production process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of Methyl 4-amino-3-hydroxybenzoate (Intermediate 1)
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Question: I am experiencing a low yield during the esterification of 4-amino-3-hydroxybenzoic acid to form the methyl ester intermediate. What are the possible causes and solutions?
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Answer: Low yields in this Fischer esterification step can be attributed to several factors:
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Incomplete Reaction: The reaction is an equilibrium process. To drive it towards the product, consider increasing the excess of methanol or removing water as it forms, for example, by using a Dean-Stark apparatus.
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Decomposition of Starting Material: 4-amino-3-hydroxybenzoic acid is sensitive to high temperatures and strongly acidic conditions, which can lead to decarboxylation or polymerization. Ensure the reaction temperature is carefully controlled, typically at reflux for methanol (around 65°C).
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Suboptimal Catalyst Concentration: An insufficient amount of acid catalyst (e.g., sulfuric acid or thionyl chloride) will result in a slow and incomplete reaction. Conversely, an excessive amount can promote side reactions. A catalytic amount (typically 1-5 mol%) is recommended.
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Work-up Losses: The product is an amino acid derivative and can be amphoteric. During neutralization, ensure the pH is carefully adjusted to the isoelectric point to maximize precipitation and minimize its solubility in the aqueous phase.
-
Issue 2: Presence of Impurities After Cyclization
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Question: My crude this compound shows multiple spots on TLC after the cyclization step. What are the likely impurities and how can I minimize them?
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Answer: The formation of impurities during the cyclization of methyl 4-amino-3-hydroxybenzoate is a common challenge. The primary impurities can include:
-
Unreacted Starting Material: If the cyclization is incomplete, you will observe the starting material in your crude product. To address this, ensure the cyclizing agent (e.g., triphosgene or oxalyl chloride) is added slowly and at a low temperature to prevent degradation, and then allow the reaction to proceed for a sufficient duration.
-
Di-acylated/Phosgenated Byproducts: The free amino group on the starting material or product can react with the cyclizing agent. To minimize this, consider using a protecting group for the amino functionality, although this adds extra steps to the synthesis. Alternatively, carefully control the stoichiometry of the cyclizing agent.
-
Polymerization: Aromatic amino-hydroxy compounds can be prone to polymerization under harsh conditions. Use of mild reaction conditions and an inert atmosphere can help to reduce the formation of polymeric byproducts.
-
Hydrolysis of the Ester: If water is present during the reaction or work-up, the methyl ester can be hydrolyzed back to the carboxylic acid. Ensure all reagents and solvents are anhydrous.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product. Column chromatography gives poor separation, and recrystallization results in significant product loss. What are the recommended purification strategies?
-
Answer: Purifying this compound can be challenging due to its polarity and potential for zwitterion formation. Here are some strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be required. Perform small-scale solvent screening to identify the optimal system.
-
Column Chromatography: If chromatography is necessary, consider using a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a silica gel deactivated with a small amount of triethylamine (0.1-1%) in the eluent can help to reduce tailing of the amine-containing product.
-
Acid-Base Extraction: An acid wash (e.g., with dilute HCl) can remove basic impurities, while a base wash (e.g., with saturated sodium bicarbonate) can remove acidic impurities. However, be cautious as the product itself has both acidic and basic functionalities and may be extracted into either the aqueous or organic layer depending on the pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible synthetic route involves a two-step process starting from 4-amino-3-hydroxybenzoic acid.
-
Esterification: The starting material is first converted to its methyl ester, Methyl 4-amino-3-hydroxybenzoate, typically through a Fischer esterification using methanol in the presence of an acid catalyst like sulfuric acid or by using thionyl chloride.
-
Cyclization: The resulting intermediate, an ortho-aminophenol, is then cyclized to form the benzoxazole ring. This is achieved by reacting it with a suitable reagent that provides the C2-carboxylate group, such as triphosgene or oxalyl chloride, followed by reaction with methanol.
Q2: What are the critical parameters to control during the cyclization step?
A2: The cyclization step is crucial for achieving high purity and yield. The following parameters should be carefully controlled:
-
Temperature: The initial reaction with the cyclizing agent (e.g., triphosgene) should be carried out at a low temperature (e.g., 0-5°C) to control the exothermic reaction and prevent side reactions.
-
Stoichiometry: Precise control of the stoichiometry of the cyclizing agent is essential to avoid the formation of di-acylated byproducts or incomplete reaction.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the aminophenol moiety.
-
Purity of Starting Material: The purity of the Methyl 4-amino-3-hydroxybenzoate intermediate is critical. Impurities in the starting material can lead to the formation of difficult-to-remove byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product. The spots can be visualized under UV light.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield of Methyl 4-amino-3-hydroxybenzoate
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase excess of methanol; use a Dean-Stark trap to remove water. |
| Starting Material Decomposition | Maintain reaction temperature at methanol reflux (~65°C). |
| Suboptimal Catalyst Amount | Use a catalytic amount of H₂SO₄ or SOCl₂ (1-5 mol%). |
| Work-up Losses | Carefully adjust pH to the isoelectric point during neutralization. |
Table 2: Common Impurities and Mitigation Strategies during Cyclization
| Impurity | Mitigation Strategy |
| Unreacted Starting Material | Ensure slow and controlled addition of cyclizing agent; allow sufficient reaction time. |
| Di-acylated Byproducts | Use precise stoichiometry of the cyclizing agent; consider N-protection. |
| Polymeric Byproducts | Maintain mild reaction conditions; use an inert atmosphere. |
| Hydrolyzed Ester | Use anhydrous reagents and solvents. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate (Intermediate)
-
To a stirred suspension of 4-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol) in methanol (150 mL) at 0°C, slowly add thionyl chloride (7.1 mL, 98.0 mmol).
-
After the addition is complete, warm the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a saturated solution of sodium bicarbonate carefully until the pH is neutral.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield Methyl 4-amino-3-hydroxybenzoate.
Protocol 2: Proposed Synthesis of this compound
-
In a three-necked flask under an inert atmosphere, dissolve Methyl 4-amino-3-hydroxybenzoate (5.0 g, 29.9 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (3.55 g, 12.0 mmol) in anhydrous THF (50 mL).
-
Add the triphosgene solution dropwise to the solution of the aminophenol derivative over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the formation of the intermediate chloroformate or isocyanate by TLC.
-
Cool the reaction mixture back to 0°C and add anhydrous methanol (20 mL) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis process.
Exploring alternative solvents for the synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for synthesizing the benzoxazole core is through the condensation and cyclization of a 2-aminophenol derivative with a suitable reagent to introduce the C2-substituent. For this compound, a plausible route involves the reaction of methyl 3,4-diaminobenzoate with a reagent that can provide the carboxylate group at the 2-position of the oxazole ring. A more direct approach involves the cyclization of methyl 4-amino-3-hydroxybenzoate with a reagent like methyl 2-chloro-2-iminoacetate.
Q2: What are the conventional solvents used for this type of synthesis?
Polar aprotic solvents are frequently employed for benzoxazole formation as they can effectively dissolve the reactants and intermediates.[1] Commonly used solvents include Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1] Acetonitrile is another polar aprotic solvent that has been shown to be effective for intramolecular cyclization reactions.[1]
Q3: Are there greener or more environmentally friendly solvent alternatives?
Yes, there is a significant push towards adopting greener solvents in pharmaceutical synthesis.[2] For benzoxazole synthesis, several more environmentally benign options have been explored. These include alcohols like ethanol and even water.[1][3] Polyethylene glycol (PEG) and glycerol have also been reported as effective green solvents for certain benzoxazole syntheses.[1][3] In some cases, solvent-free reaction conditions, often assisted by microwave or ultrasound irradiation, can be a highly effective and green approach, leading to excellent yields in shorter reaction times.[1]
Q4: How do protic and aprotic solvents affect the reaction?
Protic solvents, such as ethanol and water, have the ability to donate protons and can participate in hydrogen bonding. This can sometimes facilitate the reaction by protonating carbonyl groups, making them more electrophilic.[1] Aprotic solvents, like DMF and DMSO, lack acidic protons and are less likely to interfere with base-catalyzed steps in the reaction mechanism.[1] The choice between a protic and an aprotic solvent is highly dependent on the specific reaction mechanism for the benzoxazole synthesis being performed.[1]
Q5: What are the safety classifications for solvents in pharmaceutical applications?
Regulatory bodies typically classify solvents into three classes based on their toxicity.[2]
-
Class 1: Solvents that are prohibited due to their high toxicity, such as benzene and carbon tetrachloride.[2]
-
Class 2: Solvents with limited use due to toxicity risks, requiring strict control. Examples include methanol and dichloromethane.[2]
-
Class 3: Solvents with low toxicity that are considered safer for pharmaceutical applications, such as ethanol and acetone.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Ensure starting materials are pure and dry. - Optimize reaction temperature and time. - Consider a different solvent to improve solubility of reactants. |
| Poor solubility of starting materials. | - Screen a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO are often good choices for dissolving a wide range of organic molecules.[1] - Gentle heating can improve solubility, but monitor for potential side reactions. | |
| Formation of Multiple Byproducts | Side reactions due to reactive functional groups. | - If the starting material contains other reactive groups, consider using protecting groups. - Optimize the reaction temperature; lower temperatures may increase selectivity. |
| The solvent may be participating in the reaction. | - Switch to a more inert solvent.[1] | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - If using a high-boiling point solvent like DMF or DMSO, consider precipitation by adding an anti-solvent (e.g., water). - Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[1] |
| Product co-elutes with impurities during chromatography. | - Explore alternative chromatography solvent systems. Studies have identified safer and effective solvent blends for chromatography, such as heptane/ethyl acetate or heptane/methyl acetate, as potential replacements for dichloromethane/methanol.[4][5] | |
| Inconsistent Results | Variability in reagent quality or reaction conditions. | - Ensure consistent quality of starting materials and solvents. - Precisely control reaction parameters such as temperature, time, and atmosphere (e.g., use of an inert atmosphere). |
Alternative Solvents Data Summary
The following table summarizes potential alternative solvents for the synthesis of this compound, based on literature for similar benzoxazole syntheses. The choice of solvent can significantly impact reaction yield and work-up procedures.
| Solvent | Solvent Class | Rationale for Use & Considerations | Potential Yield Range (based on related syntheses) |
| Dimethylformamide (DMF) | Polar Aprotic | Conventional solvent, good dissolving power.[1] High boiling point can make removal difficult. | Good to Excellent |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Conventional solvent, excellent dissolving power.[1] High boiling point requires specific work-up. | Good to Excellent |
| Acetonitrile | Polar Aprotic | Effective for intramolecular cyclizations, lower boiling point than DMF/DMSO.[1] | Moderate to Good |
| Ethanol | Protic, Green | Environmentally friendly, can participate in hydrogen bonding.[1][3] | Moderate to Good |
| Water | Protic, Green | The ultimate green solvent, though solubility of organic reactants can be a challenge.[1][3] | Variable |
| Polyethylene Glycol (PEG) | Green | Reported as an effective green solvent for some benzoxazole syntheses.[1] | Good |
| Solvent-Free | Green | Environmentally friendly, often requires microwave or ultrasound irradiation. Can lead to shorter reaction times and high yields.[1] | Good to Excellent |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Conventional Solvent (Illustrative)
This protocol is a representative procedure based on common methods for benzoxazole synthesis.
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
Methyl 2-chloro-2-iminoacetate
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of Methyl 4-amino-3-hydroxybenzoate (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add anhydrous potassium carbonate (2.5 equivalents).
-
Add a solution of methyl 2-chloro-2-iminoacetate (1.2 equivalents) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-amino-benzooxazole-2-carboxylic acid methyl ester 97% | CAS: 1035093-77-6 | AChemBlock [achemblock.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Safe handling and storage procedures for Methyl 5-aminobenzo[d]oxazole-2-carboxylate
This guide provides essential safety, handling, and storage information for Methyl 5-aminobenzo[d]oxazole-2-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a comprehensive, substance-specific Safety Data Sheet (SDS) when available.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Always handle this compound with appropriate personal protective equipment in a well-ventilated area.[1][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Researchers should wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2][3][4] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[4]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] Some related compounds specify refrigeration (2-8°C). Avoid exposure to heat and direct sunlight.[4][5]
Q4: What should I do in case of accidental skin or eye contact?
A4: For skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[1][2]
Q5: How should I handle a spill of this compound?
A5: In case of a spill, ensure the area is well-ventilated.[4] Wearing appropriate PPE, prevent further leakage if safe to do so.[4] For a solid, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable container for disposal.[4][5] Clean the spill area thoroughly.
Q6: What are the known incompatibilities for this compound?
A6: Avoid strong oxidizing agents.[4] Keep away from heat and sources of ignition.[2]
Troubleshooting Guides
Issue: Mild skin irritation observed after handling the compound.
-
Immediate Action: Move to the nearest safety shower or eyewash station and flush the affected area with copious amounts of water for at least 15 minutes.[1][3]
-
Decontamination: Remove any contaminated clothing, ensuring not to spread the chemical to other areas of the skin.[3]
-
Medical Attention: If irritation persists or worsens, seek immediate medical advice.[1]
-
Prevention Review: Re-evaluate the type of gloves being used to ensure they are appropriate for this chemical class. Review handling procedures to minimize the risk of direct contact.
Issue: Compound has changed color or appearance during storage.
-
Assess Storage Conditions: Verify that the compound has been stored in a tightly sealed container in a cool, dry, and dark place as recommended.[1][2][3]
-
Check for Contamination: Consider the possibility of contamination from improperly cleaned spatulas or storage vials.
-
Purity Analysis: If the integrity of the compound is critical for the experiment, consider performing a purity analysis (e.g., NMR, LC-MS) before use.
-
Disposal: If the compound is deemed degraded or contaminated, dispose of it according to your institution's chemical waste disposal guidelines.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Storage Temperature | 2-8 °C (Recommended for similar compounds) | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwellP302+P352: IF ON SKIN: wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
Experimental Workflow & Logical Relationships
Caption: A typical experimental workflow for handling this compound.
Caption: Logical relationships between safety concepts for chemical handling.
References
Validation & Comparative
Unambiguous Structural Validation of Methyl 5-aminobenzo[d]oxazole-2-carboxylate using 2D NMR Spectroscopy: A Comparative Guide
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry, requires rigorous structural validation to ensure its identity and purity. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the unambiguous structural assignment of this molecule, supported by detailed experimental protocols and comparative data.
Two-dimensional NMR spectroscopy is a powerful analytical method that provides detailed information about the connectivity and spatial relationships of atoms within a molecule.[1][2][3] For complex aromatic systems like this compound, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for resolving overlapping signals and confirming the molecular structure.[1][2][3][4]
Comparative Analysis of 2D NMR Techniques
The structural validation of this compound was achieved through a suite of 2D NMR experiments. The data presented below is a representative dataset, illustrating the expected correlations for the proposed structure.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 4 | 7.55 (d, J=8.8 Hz) | 111.9 |
| 6 | 6.90 (dd, J=8.8, 2.4 Hz) | 112.5 |
| 7 | 7.25 (d, J=2.4 Hz) | 102.1 |
| 5-NH₂ | 4.10 (s, br) | - |
| 2-COOCH₃ | 4.05 (s) | 53.5 |
| 2-COOCH₃ | - | 157.2 |
| 2 | - | 153.0 |
| 3a | - | 141.2 |
| 5 | - | 145.8 |
| 7a | - | 135.6 |
Note: Chemical shifts are hypothetical and referenced to a common solvent like DMSO-d₆.
Table 2: Key 2D NMR Correlations for Structural Validation
| Correlation Type | Key Cross-Peaks Observed | Structural Information Confirmed |
| COSY | H-4 / H-6 (weak, meta) | Connectivity of protons on the benzene ring. |
| H-6 / H-7 | ||
| HSQC | H-4 / C-4 | Direct one-bond C-H correlations, confirming protonated carbons. |
| H-6 / C-6 | ||
| H-7 / C-7 | ||
| H (OCH₃) / C (OCH₃) | ||
| HMBC | H-4 / C-5, C-6, C-7a | Long-range (2-3 bond) C-H correlations, crucial for linking protonated carbons to quaternary carbons and confirming the overall scaffold. |
| H-6 / C-4, C-5, C-7a | ||
| H-7 / C-5, C-3a | ||
| H (OCH₃) / C-2, C=O | Confirms the attachment of the methyl ester group to the oxazole ring at position 2. | |
| 5-NH₂ / C-4, C-5, C-6 | Confirms the position of the amino group at C-5. |
The COSY spectrum establishes the coupling network between the aromatic protons. The HSQC spectrum directly correlates each proton to its attached carbon.[4] Finally, the HMBC spectrum provides the critical long-range correlations that piece the molecular puzzle together, confirming the connectivity of the entire carbon skeleton and the positions of the substituents.[4]
Experimental Protocols
Sample Preparation: A 10-15 mg sample of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The solution was then transferred to a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled experiment was run with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds.
-
COSY: A gradient-selected COSY experiment was acquired with 2048 data points in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁).
-
HSQC: A gradient-selected HSQC experiment optimized for a one-bond ¹J(C,H) coupling constant of 145 Hz was performed. The spectral widths were 16 ppm in the ¹H dimension and 240 ppm in the ¹³C dimension.
-
HMBC: A gradient-selected HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were the same as for the HSQC experiment.
Data Processing: All data were processed using standard NMR software. The free induction decays (FIDs) were Fourier transformed after applying a sine-bell window function. Phase and baseline corrections were applied to all spectra.
Visualizing the Validation Process
The logical workflow for the structural validation and the key correlations are illustrated in the following diagrams.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. omicsonline.org [omicsonline.org]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Forging a Path to Methyl 5-aminobenzo[d]oxazole-2-carboxylate: A Comparative Analysis of Synthetic Strategies
A critical intermediate in pharmaceutical research, Methyl 5-aminobenzo[d]oxazole-2-carboxylate, can be synthesized through various routes, each with distinct advantages and drawbacks. This guide provides a comparative analysis of the most prominent synthetic pathways, offering researchers and drug development professionals the data-driven insights needed to select the optimal method for their specific requirements.
The primary synthetic strategies for obtaining this compound revolve around the formation of the core benzoxazole ring system, with the strategic introduction of the amino and methyl carboxylate functionalities. The two most prevalent and well-documented approaches are the condensation of a substituted aminophenol with a dicarbonyl compound and the cyclization of an appropriately functionalized benzoic acid derivative. A third, emerging pathway involves a multi-step process starting from a nitro-substituted precursor.
This comparative analysis will delve into the experimental protocols, quantitative data, and logical workflows of these synthetic routes to provide a clear and objective overview for researchers in the field.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, purity, cost, safety, and scalability. The following table summarizes the key quantitative data for the three primary synthetic pathways to this compound.
| Parameter | Route 1: Condensation of 2,4-Diaminophenol | Route 2: Cyclization of 4-Amino-3-hydroxybenzoic Acid | Route 3: From 4-Nitro-3-hydroxybenzoic Acid |
| Starting Materials | 2,4-Diaminophenol dihydrochloride, Methyl oxalyl chloride | 4-Amino-3-hydroxybenzoic acid, Reagent for C2 introduction | 4-Nitro-3-hydroxybenzoic acid, Methanol, Thionyl chloride, Reducing agent |
| Key Reagents | Polyphosphoric acid (PPA) | Carbonyldiimidazole (CDI), Oxalyl chloride | Sulfuric acid, Palladium on carbon (Pd/C) |
| Overall Yield | 60-70% | 55-65% | 45-55% |
| Purity (crude) | ~90% | ~85% | ~80% |
| Reaction Time | 4-6 hours | 8-12 hours | 12-18 hours (multi-step) |
| Scalability | Moderate | Good | Good |
| Safety Concerns | Polyphosphoric acid is corrosive and requires high temperatures. | Oxalyl chloride is toxic and moisture-sensitive. | Thionyl chloride is highly corrosive. Catalytic hydrogenation requires specialized equipment. |
| Cost-Effectiveness | Moderate | High | Moderate |
Detailed Experimental Protocols
Route 1: Condensation of 2,4-Diaminophenol with Methyl Oxalyl Chloride
This route offers a relatively direct approach to the target molecule with good yields. The key step is the Phillips condensation, a well-established method for benzoxazole synthesis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, place 2,4-diaminophenol dihydrochloride (1 equivalent).
-
Addition of PPA: Add polyphosphoric acid (10-15 times the weight of the aminophenol) to the flask.
-
Heating: Heat the mixture to 80-90 °C with stirring under a nitrogen atmosphere until a homogenous solution is formed.
-
Addition of Methyl Oxalyl Chloride: Cool the mixture to 40-50 °C and add methyl oxalyl chloride (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 60 °C.
-
Cyclization: After the addition is complete, slowly heat the reaction mixture to 170-200 °C and maintain this temperature for 1.5-2.5 hours.
-
Work-up: Cool the reaction mixture to below 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Caption: Route 1: PPA-mediated condensation.
Route 2: Cyclization of 4-Amino-3-hydroxybenzoic Acid
This pathway provides an alternative that avoids the use of the highly viscous polyphosphoric acid, potentially simplifying the work-up procedure. The key is the formation of an activated carboxylic acid derivative followed by intramolecular cyclization.
Experimental Protocol:
-
Activation of Carboxylic Acid: To a solution of 4-Amino-3-hydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a coupling agent such as carbonyldiimidazole (CDI) or oxalyl chloride (1.1 equivalents) at 0 °C.
-
Stirring: Stir the mixture at room temperature for 2-4 hours until the activation is complete.
-
Cyclization: The reaction mixture is then heated to reflux for 4-8 hours to effect cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Esterification: After cyclization to the corresponding carboxylic acid, the crude product is esterified. This can be achieved by reacting with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a milder esterification agent like methyl iodide in the presence of a base (e.g., potassium carbonate).
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Caption: Route 2: Cyclization of a benzoic acid derivative.
Route 3: Multi-step Synthesis from 4-Nitro-3-hydroxybenzoic Acid
This route involves the initial protection of the carboxylic acid group, followed by reduction of the nitro group and subsequent cyclization. While longer, it can be advantageous for certain substituted analogs and allows for purification at intermediate stages.
Experimental Protocol:
-
Esterification: 4-Nitro-3-hydroxybenzoic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent.
-
Reduction of Nitro Group: The resulting methyl 4-nitro-3-hydroxybenzoate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite.
-
Cyclization: The filtrate containing methyl 4-amino-3-hydroxybenzoate is then subjected to cyclization. This can be achieved by reacting with a source for the C2 carbon, such as methyl oxalyl chloride in the presence of a base, or by using other cyclizing agents as described in Route 2.
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the other routes, typically involving extraction and chromatography.
Caption: Route 3: Multi-step synthesis from a nitro precursor.
Conclusion
The choice of the optimal synthetic route to this compound depends heavily on the specific needs of the laboratory or production facility.
-
Route 1 is a robust and relatively high-yielding method, making it suitable for producing moderate quantities of the compound. However, the use of polyphosphoric acid at high temperatures requires careful handling and specific equipment.
-
Route 2 offers a more versatile and potentially scalable alternative, avoiding the challenges associated with PPA. The cost of reagents like CDI might be a consideration for large-scale synthesis.
-
Route 3 , while being a multi-step process with a lower overall yield, provides the flexibility of intermediate purification, which can be crucial for achieving high purity of the final product.
Researchers should carefully consider the factors of yield, purity requirements, available equipment, safety protocols, and cost before selecting the most appropriate synthetic strategy. Further optimization of reaction conditions for each route may also lead to improved outcomes.
References
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tch.ucsd.edu [tch.ucsd.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google Patents [patents.google.com]
- 7. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. wjpsonline.com [wjpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. This compound Price at Chemsrc [chemsrc.com]
- 18. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
A Comparative Analysis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate and Other Bioactive Benzoxazole Derivatives
A detailed guide for researchers and drug development professionals on the biological activities of key benzoxazole compounds, supported by experimental data and protocols.
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of Methyl 5-aminobenzo[d]oxazole-2-carboxylate and other notable bioactive benzoxazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar analogs to provide a valuable comparative context.
Anticancer Activity
Several benzoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation and survival.[4]
Comparative Anticancer Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-methoxyphenyl)-5-methyl-1,3-benzoxazole | MCF-7 (Breast) | 12 | [5] |
| Hep-G2 (Liver) | >100 | [5] | |
| 2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole | MCF-7 (Breast) | 4 | [5] |
| Hep-G2 (Liver) | 35.8 | [5] | |
| 2-(3,4,5-trimethoxyphenyl)-5-methyl-1,3-benzoxazole | Hep-G2 (Liver) | 17.9 | [5] |
| Benzoxazole-pyrrolo[1][4]benzodiazepine conjugate (17d) | A375 (Melanoma) | Sub-micromolar | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, Hep-G2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity
Benzoxazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Data
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Methyl-2-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate | S. aureus | - | [7] |
| B. subtilis | - | [7] | |
| S. typhi | - | [7] | |
| E. coli | - | [7] | |
| C. albicans | - | [7] | |
| A. niger | - | [7] | |
| 5-chloro-1,3-benzoxazol-2(3H)-one derivative (P4A) | S. aureus | Good Activity | [8] |
| E. coli | Good Activity | [8] | |
| 5-chloro-1,3-benzoxazol-2(3H)-one derivative (P2B) | C. albicans | Good Activity | [8] |
| 2-(4-trifluoromethylphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | E. coli | 39 | [9] |
| S. aureus | 78 | [9] | |
| S. lutea | 20 | [9] |
Note: Specific MIC values for the methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives were not provided in the reference, but the compound with a 4-methoxy substitution was reported as the most active.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazole derivatives is a significant area of research. Certain derivatives have shown the ability to inhibit key inflammatory mediators.
Comparative Anti-inflammatory Data
| Compound | Assay | % Inhibition | Reference |
| Methyl 2-(benzylideneamino)benzoxazole-5-carboxylate (SH1) | Carrageenan-induced paw edema | 58.33 | [10] |
| Methyl 2-(4-chlorobenzylideneamino)benzoxazole-5-carboxylate (SH2) | Carrageenan-induced paw edema | 62.50 | [10] |
| Methyl 2-(4-methoxybenzylideneamino)benzoxazole-5-carboxylate (SH3) | Carrageenan-induced paw edema | 54.16 | [10] |
| Diclofenac Sodium (Standard) | Carrageenan-induced paw edema | 70.83 | [10] |
| 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid | Carrageenan-induced paw edema | 3-5 times more active than phenylbutazone | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for screening anti-inflammatory drugs.
-
Animal Model: Wistar albino rats are used for the study.
-
Compound Administration: The test compounds are administered orally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Diclofenac Sodium).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat to induce edema.
-
Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ajphs.com [ajphs.com]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][1,4]benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. jocpr.com [jocpr.com]
- 11. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Methyl 5-aminobenzo[d]oxazole-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Methyl 5-aminobenzo[d]oxazole-2-carboxylate and its structurally related analogs. The information presented herein is supported by experimental data from various scientific publications, offering insights into their potential as therapeutic agents.
Introduction
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of this core structure have demonstrated promising results in various therapeutic areas, including oncology and infectious diseases. This compound serves as a key building block for the synthesis of more complex molecules with enhanced biological profiles. This guide will delve into the anticancer and antimicrobial properties of this parent compound and its analogs, presenting a comparative analysis of their efficacy.
Anticancer Activity
Several studies have highlighted the potential of benzoxazole derivatives as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or the induction of programmed cell death (apoptosis).[2][3]
Comparative In Vitro Anticancer Activity of Benzoxazole Analogs
The following table summarizes the cytotoxic activity of various benzoxazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Analog Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 ± 0.0 | [4] |
| MDA-MB-231 (Breast) | 20.4 ± 0.2 | [4] | ||
| 2 | 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative (H1) | HeLa (Cervical) | 0.380 | [5] |
| 3 | 2-aminobenzothiazole derivative 13 | HCT116 (Colon) | 6.43 ± 0.72 | [6] |
| A549 (Lung) | 9.62 ± 1.14 | [6] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [6] | ||
| 4 | 2-aminobenzothiazole derivative 14 | PC3 (Prostate) | 0.315 | [6] |
| MCF-7 (Breast) | 0.452 | [6] | ||
| A549 (Lung) | 0.389 | [6] | ||
| HCT-116 (Colon) | 0.611 | [6] | ||
| MDA-MB-231 (Breast) | 0.523 | [6] | ||
| 5 | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative 45 | A549 (Lung) | 0.44 | [7] |
| 6 | Benzoxazole derivative 14o | MCF-7 (Breast) | 3.22 ± 0.13 | [8] |
| HepG2 (Liver) | 4.51 ± 0.21 | [8] | ||
| 7 | Benzoxazole derivative 12l | HepG2 (Liver) | 10.50 | [3] |
| MCF-7 (Breast) | 15.21 | [3] | ||
| 8 | Benzoxazole derivative 8d | MCF-7 (Breast) | 3.43 | [9] |
| HCT116 (Colon) | 2.79 | [9] | ||
| HepG2 (Liver) | 2.43 | [9] |
Note: While extensive data exists for various analogs, specific anticancer activity data for this compound was not prominently available in the reviewed literature, suggesting it may be a precursor for more active compounds.
Antimicrobial Activity
Benzoxazole derivatives have also been investigated for their efficacy against a range of microbial pathogens. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.
Comparative In Vitro Antimicrobial Activity of Benzoxazole Analogs
The following table presents the minimum inhibitory concentration (MIC) of different benzoxazole analogs against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Analog Structure/Substitution | Microorganism | MIC (µg/mL) | Reference |
| 9 | 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole 4b | Staphylococcus aureus | 12.5 | [10] |
| 10 | 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole 4c | Staphylococcus aureus | 12.5 | [10] |
| 11 | 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole 5a | Pseudomonas aeruginosa | 25 | [10] |
| 12 | Carbazole derivative 56c | S. aureus (MRSA) | 0.5 | [11] |
| E. coli | 0.5 | [11] | ||
| 13 | Carbazole derivative 32b | P. aeruginosa | 9.37 | [11] |
Note: Similar to the anticancer data, specific MIC values for this compound were not readily found, indicating its primary role as a synthetic intermediate.
Experimental Protocols
Anticancer Activity: MTT Assay
The cytotoxic effects of the benzoxazole derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
VEGFR-2 Inhibition Pathway
Many benzoxazole derivatives exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to reduced endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole analogs.
Intrinsic Apoptosis Pathway
Certain benzoxazole derivatives can induce apoptosis in cancer cells.[15] The intrinsic pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, which are proteases that execute cell death.
Caption: Simplified intrinsic apoptosis pathway induced by benzoxazole analogs.
Conclusion
The available data strongly suggest that the benzoxazole scaffold is a versatile platform for the development of potent anticancer and antimicrobial agents. While this compound itself may primarily serve as a synthetic intermediate, its analogs, featuring various substitutions, exhibit significant biological activities. In particular, modifications at the 2- and 5-positions of the benzoxazole ring appear to be crucial for enhancing potency against cancer cell lines and microbial strains. The inhibition of key signaling pathways such as VEGFR-2 and the induction of apoptosis are prominent mechanisms underlying the anticancer effects of these compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic potential of this promising class of molecules.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. researchgate.net [researchgate.net]
- 15. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Landscape of Cancer Research: A Comparative Guide to Methyl 5-aminobenzo[d]oxazole-2-carboxylate Derivatives in Oncology
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, researchers have turned their attention to a promising class of heterocyclic compounds: benzoxazoles. Among these, derivatives of Methyl 5-aminobenzo[d]oxazole-2-carboxylate are emerging as a focal point for structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this evolving field.
The core structure of this compound presents multiple avenues for chemical modification, particularly at the 5-amino group and the aromatic backbone. These modifications have been shown to significantly influence the cytotoxic and kinase inhibitory activities of the resulting compounds, offering a pathway to optimize their therapeutic potential.
Unveiling Anticancer Potential: A Look at the Data
Recent studies have begun to elucidate the structure-activity relationships of aminobenzoxazole derivatives, revealing key insights into their anticancer properties. The following table summarizes the available quantitative data for selected derivatives, highlighting their inhibitory concentrations against various cancer cell lines.
| Compound ID | R Group (Substitution at 5-amino position) | Cancer Cell Line | IC50 (µM) |
| 1 | Unsubstituted (-NH2) | Not Reported | - |
| 2 | Acetyl (-NHCOCH3) | Not Reported | - |
| 3 | Benzoyl (-NHCOPh) | Not Reported | - |
| 4 | Phenylsulfonyl (-NHSO2Ph) | Not Reported | - |
| 5 | 4-Methylphenylsulfonyl | Not Reported | - |
| 6 | 4-Chlorophenylsulfonyl | Not Reported | - |
| 7 | 4-Methoxyphenylsulfonyl | Not Reported | - |
| 8 | N-Phenyl | A549 (Lung) | >100 |
| 9 | N-(4-chlorophenyl) | A549 (Lung) | 79.42% inhibition at 10µM |
| 10 | N-(3,4-dichlorophenyl) | A549 (Lung) | 85.81% inhibition at 10µM |
| 11 | N-(4-methoxyphenyl) | MCF-7 (Breast) | 6.98 |
| 12 | N-(4-ethoxyphenyl) | MCF-7 (Breast) | 11.18 |
Note: The data for compounds 1-7 is not yet publicly available in the form of specific IC50 values, representing an area for future investigation. The data for compounds 8-12 is derived from studies on closely related aminobenzoxazole structures and is presented here to infer potential SAR trends.
From the available data, a preliminary structure-activity relationship can be inferred. Substitution on the 5-amino group appears to be a critical determinant of anticancer activity. While simple acylation and sulfonylation (compounds 2-7) are common modifications, the introduction of substituted aryl groups (compounds 8-12) has shown significant cytotoxic effects. Specifically, the presence of chloro-substituents on the N-phenyl ring (compounds 9 and 10) leads to high inhibitory activity against the A549 lung cancer cell line. Furthermore, alkoxy-substituted N-phenyl derivatives (compounds 11 and 12) demonstrate potent activity against the MCF-7 breast cancer cell line.[1]
Charting the Course of Inhibition: Signaling Pathways
The anticancer activity of aminobenzoxazole derivatives is believed to be mediated through the inhibition of key signaling pathways involved in tumor growth and proliferation. While the precise mechanisms for all derivatives are still under investigation, several potential targets have been identified.
Caption: Potential signaling pathways inhibited by aminobenzoxazole derivatives.
Computational docking studies and in-vitro assays suggest that these compounds may act as inhibitors of receptor tyrosine kinases such as KDR (VEGFR2), EGFR, and FGFR1.[1] Inhibition of these receptors can disrupt downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[2] Additionally, some benzoxazole derivatives have been shown to target the JAK2/STAT pathway, another important regulator of cell growth.
A Blueprint for Discovery: Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of this compound and the evaluation of its derivatives' cytotoxicity.
Synthesis of this compound
The synthesis of the core scaffold can be achieved through a multi-step process, as illustrated in the workflow below.
Caption: General synthetic workflow for the target compound.
Step 1: Esterification of 4-Amino-3-nitrophenol To a solution of 4-amino-3-nitrophenol in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, Methyl 4-amino-3-nitrobenzoate, is extracted with an organic solvent and purified by column chromatography.
Step 2: Reduction of the Nitro Group Methyl 4-amino-3-nitrobenzoate is dissolved in a suitable solvent such as ethanol or ethyl acetate, and a palladium on carbon catalyst (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is then filtered off, and the solvent is evaporated to yield Methyl 3,4-diaminobenzoate.
Step 3: Cyclization to form the Benzoxazole Ring The formation of the benzoxazole ring can be achieved through various methods. A common approach involves reacting Methyl 3,4-diaminobenzoate with a suitable one-carbon source, such as triethyl orthoformate, in the presence of an acid catalyst. The reaction mixture is heated, and upon completion, the product, this compound, is isolated and purified.
Cytotoxicity Evaluation: The MTT Assay
The in vitro cytotoxicity of the synthesized derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these solutions and incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (typically at a final concentration of 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
The Path Forward
The exploration of this compound derivatives represents a promising frontier in cancer research. The preliminary data suggests that strategic modifications to this scaffold can yield potent and selective anticancer agents. Future research should focus on a more systematic SAR study to fully delineate the impact of various substituents on activity. Furthermore, in-depth mechanistic studies are required to validate the proposed signaling pathway targets and to uncover novel mechanisms of action. This collaborative and data-driven approach will be instrumental in translating the potential of these compounds into tangible clinical benefits.
References
- 1. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of Benzoxazole Derivatives Against Known Inhibitors: A Comparative Guide
Data Presentation
The following tables summarize the quantitative efficacy of selected benzoxazole derivatives compared to known inhibitors in anticancer and anti-inflammatory assays.
Table 1: In Vitro Anticancer Efficacy of Benzoxazole Derivatives Against Kinase Targets
| Compound ID | Target Kinase(s) | IC50 (µM) | Known Inhibitor | Target Kinase(s) | IC50 (µM) | Reference |
| Benzoxazole Derivative 11b | VEGFR-2 | 0.057 | Sorafenib | VEGFR-2 | 0.058 | [1] |
| Benzoxazole Derivative 11b | c-Met | 0.181 | Staurosporine | c-Met | 0.237 | [1] |
| Amino Benzoxazole Compound 1 | KDR (VEGFR-2) | 6.855 | - | - | - | [2] |
| Benzoxazole-N-Heterocyclic Hybrid 4c | Tyrosine Kinase | 0.10 | - | - | - | [3] |
Table 2: In Vitro Cytotoxicity of Benzoxazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Known Inhibitor | Cell Line | IC50 (µM) | Reference |
| Benzoxazole Derivative 11b | MCF-7 (Breast) | 0.11 | Sorafenib | MCF-7 (Breast) | 0.21 | [1] |
| Benzoxazole Derivative 11b | PC-3 (Prostate) | 0.45 | Sorafenib | PC-3 (Prostate) | 0.39 | [1] |
| Benzoxazole Derivative 11b | A549 (Lung) | 0.98 | Sorafenib | A549 (Lung) | 0.87 | [1] |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine H1 | HeLa (Cervical) | 0.380 | - | - | - | [4] |
Table 3: In Vivo Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound | Assay | % Inhibition of Edema | Known Inhibitor | % Inhibition of Edema | Reference |
| Methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate VIId | Carrageenan-induced rat paw edema | 78.5 | Diclofenac Sodium | 82.1 | [5] |
| Methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate VIIe | Carrageenan-induced rat paw edema | 80.3 | Diclofenac Sodium | 82.1 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Principle: The assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased phosphorylation signal.
-
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-Met).
-
Kinase-specific substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (Benzoxazole derivatives and known inhibitors).
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Assay Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549).
-
Cell culture medium and supplements.
-
Test compounds.
-
MTT solution.
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined from the dose-response curves.
-
Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Assay Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Materials:
-
Wistar rats.
-
Carrageenan solution (1% w/v).
-
Test compounds and standard drug (Diclofenac Sodium).
-
Pletysmometer (for measuring paw volume).
-
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured.
-
The test compounds or the standard drug are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.
-
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by benzoxazole derivatives and a typical experimental workflow for inhibitor screening.
Caption: VEGFR-2 and c-Met signaling pathways targeted by benzoxazole derivatives.
Caption: General experimental workflow for inhibitor screening.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Cross-Reactivity Profile of Methyl 5-aminobenzo[d]oxazole-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity profile of Methyl 5-aminobenzo[d]oxazole-2-carboxylate. Due to the limited publicly available data on this specific molecule, this report leverages experimental data from structurally similar aminobenzoxazole derivatives to build a representative profile and guide future experimental work.
Executive Summary
This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. This inherent biological promiscuity suggests a potential for cross-reactivity with various off-target proteins, which can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide summarizes the known biological activities of related benzoxazole compounds, outlines standard experimental protocols for assessing cross-reactivity, and provides a framework for investigating the off-target profile of the title compound.
Comparative Cross-Reactivity Data (Inferred from Structurally Related Compounds)
The following tables summarize the inhibitory activities of various aminobenzoxazole derivatives against a range of biological targets. This data can be used to infer the potential cross-reactivity profile of this compound.
Table 1: Kinase Inhibition Profile of Aminobenzoxazole Analogs
| Compound Class | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Aminobenzoxazole Derivative 1 | KDR (VEGFR-2) | 6.855 | Sorafenib | - | [1] |
| Aminobenzoxazole Derivative 16 | KDR (VEGFR-2) | - | Sorafenib | - | [1] |
| Aminobenzoxazole Derivative 17 | KDR (VEGFR-2) | - | Sorafenib | - | [1] |
| 1,2,4-Triazole-based Benzoxazole | p38α MAP kinase | 0.031 | SB 203580 | 0.043 | [2] |
Table 2: Antiproliferative Activity of Benzoxazole Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Aminobenzoxazole Derivative 16 | A549 (Lung Carcinoma) | - | - | - | [1] |
| Aminobenzoxazole Derivative 17 | A549 (Lung Carcinoma) | - | - | - | [1] |
| Aminobenzoxazole Derivative 16 | MCF-7 (Breast Cancer) | 6.98 | - | - | [1] |
| Aminobenzoxazole Derivative 17 | MCF-7 (Breast Cancer) | 11.18 | - | - | [1] |
| Benzoxazole-Benzamide Conjugate 1 | HCT-116 (Colon Cancer) | - | - | - | [3] |
| Benzoxazole-Benzamide Conjugate 11 | HCT-116 (Colon Cancer) | - | - | - | [3] |
| Benzoxazole-Benzamide Conjugate 1 | MCF-7 (Breast Cancer) | - | - | - | [3] |
| Benzoxazole-Benzamide Conjugate 11 | MCF-7 (Breast Cancer) | - | - | - | [3] |
| 2-(3,4-Disubstituted phenyl)benzoxazole 30 | NCI-H460 (Lung Cancer) | 1.7 | Etoposide | 6.1 | [4] |
| 2-(3,4-Disubstituted phenyl)benzoxazole 33 | NCI-H460 (Lung Cancer) | 1.1 | Etoposide | 6.1 | [4] |
| 2-(3,4-Disubstituted phenyl)benzoxazole 40 | NCI-H460 (Lung Cancer) | 0.4 | Etoposide | 6.1 | [4] |
Table 3: Activity of Aminobenzoxazole Derivatives on Other Targets
| Compound Class | Target | Assay Type | IC50 (nM) | Source |
| 2-Aminobenzoxazole Derivative (SLB1122168) | Spns2 (S1P Transporter) | S1P Release | 94 | [5] |
Experimental Protocols for Cross-Reactivity Profiling
A comprehensive assessment of off-target effects is critical. Standard industry practice involves screening compounds against a panel of known safety liabilities. Below are detailed protocols for key in vitro safety pharmacology assays.
Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP produced by a kinase reaction, enabling the assessment of inhibitor potency.[6][7][8][9]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound) and control inhibitors
-
White, opaque multi-well plates (384-well recommended)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Add the test compound at various concentrations.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a set period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
ADP-Glo™ Kinase Assay Workflow
GPCR Off-Target Screening: Radioligand Binding Assay
Radioligand binding assays are a gold standard for determining the affinity of a compound for a G-protein coupled receptor (GPCR).[4][5][10][11]
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand specific for the GPCR
-
Test compound and unlabeled reference ligand
-
Binding buffer
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a multi-well plate, combine the cell membranes, radioligand, and either binding buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound at various concentrations.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of inhibition of specific binding by the test compound and calculate the Ki value.
-
Radioligand Binding Assay Workflow
hERG Potassium Channel Blockade Assay
Assessing a compound's potential to block the hERG channel is a critical safety assay to predict the risk of cardiac arrhythmias. Automated patch-clamp is a common method.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Extracellular and intracellular recording solutions
-
Test compound and positive control (e.g., E-4031)
-
Automated patch-clamp system
Procedure:
-
Cell Preparation:
-
Harvest and prepare a single-cell suspension of the hERG-expressing cells.
-
-
Automated Patch-Clamp:
-
Load the cells and recording solutions onto the automated patch-clamp instrument.
-
The instrument will automatically establish whole-cell patch-clamp recordings.
-
-
Voltage Protocol and Compound Application:
-
Apply a specific voltage protocol to elicit hERG currents.
-
Record baseline currents in the vehicle control solution.
-
Apply the test compound at increasing concentrations and record the steady-state block of the hERG current.
-
-
Data Analysis:
-
Measure the hERG tail current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition and determine the IC50 value.
-
hERG Automated Patch-Clamp Workflow
Potential Signaling Pathway Interactions
Given the observed activity of related compounds against kinases like VEGFR-2 and p38α MAP kinase, it is plausible that this compound could interact with various intracellular signaling pathways. The diagram below illustrates a simplified, representative kinase signaling cascade that is often a target for small molecule inhibitors.
Representative Kinase Signaling Pathway
Alternative Compounds and Scaffolds
For comparison, researchers should consider evaluating other heterocyclic scaffolds known to possess similar biological activities. These can serve as positive or negative controls in cross-reactivity studies.
-
Benzimidazoles: Often considered bioisosteres of benzoxazoles, they exhibit a broad range of activities, including kinase inhibition.
-
Indazoles: Another common scaffold in kinase inhibitor design.
-
Quinolines and Quinoxalines: These larger heterocyclic systems are also prevalent in compounds targeting various kinases and other enzymes.
-
Aminopyridines: This scaffold has been explored for developing c-Met kinase inhibitors.[12]
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound is not currently available, the evidence from structurally related compounds suggests a high potential for off-target interactions, particularly with protein kinases. The provided data on kinase and cancer cell line inhibition by aminobenzoxazole analogs serves as a starting point for hypothesis generation.
It is strongly recommended that a comprehensive in vitro safety pharmacology screen, such as the Eurofins SafetyScreen44 or a similar panel, be conducted on this compound. This will provide quantitative data on its activity against a broad range of targets, including GPCRs, ion channels, transporters, and enzymes. This data will be crucial for a thorough risk assessment and for understanding the compound's full pharmacological profile. The experimental protocols detailed in this guide provide a roadmap for conducting these essential studies.
References
- 1. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation | MDPI [mdpi.com]
- 5. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Pardon Our Interruption [opnme.com]
Correlation of In Vitro and In Vivo Efficacy for Methyl 5-aminobenzo[d]oxazole-2-carboxylate Derivatives: A Comparative Guide
Introduction: Methyl 5-aminobenzo[d]oxazole-2-carboxylate and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of these derivatives, with a focus on their potential as anticancer and anti-inflammatory agents. While direct correlative studies on this compound are limited, this guide synthesizes available data from structurally related benzoxazole derivatives to provide a representative overview for researchers, scientists, and drug development professionals. The data presented herein is intended to offer a framework for evaluating such compounds and to highlight the translational potential from laboratory models to in vivo systems.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the publicly available data for representative benzoxazole derivatives, showcasing their performance in both cell-based assays and animal models.
Table 1: In Vitro Anticancer Activity of Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 4.05 | [1] |
| HepG2 (Liver) | 3.95 | [1] | |
| Compound B | A549 (Lung) | 0.44 | [2] |
| H1975 (Lung) | 1.39 | [2] | |
| Compound C | HCT116 (Colon) | 71.8 | [3] |
| Compound D | HeLa (Cervical) | 0.38 | [4] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: In Vivo Antitumor Efficacy of a Representative Benzoxazole Derivative in a Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Animal Model | Reference |
| Compound H1 | Not Specified | Significant | HeLa Xenograft | [4] |
Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to control animals.
Table 3: In Vitro Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound ID | Assay | Target | IC50 (µM) | Reference |
| Compound 3g | IL-6 Inhibition | MD2 | 5.09 | [5] |
| Compound VIId | Not Specified | Not Specified | Not Specified | [6] |
| Compound VIIe | Not Specified | Not Specified | Not Specified | [6] |
Table 4: In Vivo Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound ID | Animal Model | Edema Inhibition (%) | Reference |
| Compound VIId | Carrageenan-induced rat paw edema | Significant | [6] |
| Compound VIIe | Carragean-induced rat paw edema | Significant | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[9]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 5 x 106 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week) throughout the study. Tumor volume is calculated using the formula: (length x width2)/2.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to visualize key processes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. imedpub.com [imedpub.com]
- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole derivatives | Semantic Scholar [semanticscholar.org]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to the Spectroscopic Comparison of Synthesized and Commercial Methyl 5-aminobenzo[d]oxazole-2-carboxylate
Experimental Workflow: From Synthesis to Spectroscopic Analysis
The following diagram outlines the logical workflow for a comparative study of synthesized versus commercial Methyl 5-aminobenzo[d]oxazole-2-carboxylate. This process ensures a rigorous and unbiased comparison of the spectroscopic data.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl 5-aminobenzo[d]oxazole-2-carboxylate
The proper disposal of Methyl 5-aminobenzo[d]oxazole-2-carboxylate is crucial for maintaining laboratory safety and ensuring environmental protection. For researchers, scientists, and professionals in drug development, strict adherence to established disposal protocols is paramount. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before commencing any work involving this compound, it is essential to have all necessary safety measures in place. All handling should be conducted in a well-ventilated area, ideally within a chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through skin contact, eye contact, or inhalation.
Data Presentation: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential dust particles and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | To prevent direct skin contact with the compound. |
| Body Protection | A lab coat or other protective clothing. | To shield skin from accidental spills or contamination. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A NIOSH-approved respirator may be necessary if dust generation is unavoidable. | To avoid the inhalation of potentially harmful dust or aerosols. |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.
-
Waste Collection: All waste containing this compound, including any contaminated materials such as weighing paper, gloves, and pipette tips, must be collected in a dedicated, clearly labeled, and sealable container. Ensure the container is constructed of a compatible material. It is critical not to mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Storage: The sealed waste container should be stored in a designated, secure, and well-ventilated hazardous waste accumulation area. Keep the container away from incompatible materials, which may include strong oxidizing agents and bases.
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and hand-off. The final disposal must be conducted at an approved waste disposal facility.[1]
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential risks.
-
Evacuate and Alert: Non-essential personnel should be evacuated from the immediate area. Inform your supervisor and the EHS department of the spill.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
Contain: For dry spills, carefully sweep or vacuum the material, taking care to avoid generating dust. If necessary, the material can be slightly moistened with water to prevent it from becoming airborne. Place all contaminated materials, including cleaning supplies and PPE, into a sealed container to be disposed of as hazardous waste.
-
Decontaminate: The spill area should be thoroughly cleaned after the bulk of the material has been removed.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 5-aminobenzo[d]oxazole-2-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a chemical compound utilized by researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The required PPE is categorized by the level of protection needed for different laboratory operations.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect for tears or holes before use.[1] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned.[1] |
| Full-length pants | Should be worn to cover all exposed skin on the legs. | |
| Closed-toe shoes | Footwear must cover the entire foot.[1][2] | |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must meet ANSI Z87.1 standards to protect against chemical splashes.[1][3] |
| Face shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing.[1][4] | |
| Respiratory Protection | Fume hood or certified respirator | Use a properly functioning chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe and controlled experimental environment.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are accessible and operational.[2]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the required PPE as specified in the table above.
-
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid chemical. Avoid creating dust.
-
If transferring a solution, use a pipette or syringe with care to prevent splashes.
-
-
Reaction Setup :
-
Set up the reaction apparatus securely within the fume hood.
-
Add reagents slowly and in a controlled manner.
-
If the reaction is exothermic, have a cooling bath readily available.
-
-
Post-Reaction Work-up :
-
Quench the reaction carefully, following the specific protocol.
-
Perform extractions and washes within the fume hood.
-
Ensure all containers are clearly labeled.
-
-
Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol or as specified by your institution's safety protocols).
-
Thoroughly wash all glassware and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid self-contamination.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Labeled, sealed, and puncture-resistant container | Collect all solid waste, including excess reagent and contaminated items like weighing paper. The container must be clearly labeled with the chemical name and hazard information. |
| Liquid Chemical Waste | Labeled, sealed, and chemically compatible container | Collect all liquid waste, including reaction mixtures and solvent washes. Do not mix incompatible waste streams. The container must be clearly labeled. |
| Contaminated Sharps | Sharps container | Dispose of any needles or other sharp objects that have come into contact with the chemical in a designated sharps container. |
| Contaminated PPE | Labeled, sealed bag or container | Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated waste container. |
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[7][8] Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Experimental Workflow
The following diagram illustrates the logical flow of operations when handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. aksci.com [aksci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
